molecular formula C18H34N2O6S B1219985 Lincomycin-d3

Lincomycin-d3

Cat. No.: B1219985
M. Wt: 406.5 g/mol
InChI Key: OJMMVQQUTAEWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lincomycin hydrochloride is a lincosamide antibiotic derived from the actinomycete Streptomyces lincolnensis . As a research tool, its primary value lies in its well-characterized mechanism of action: it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . This binding interaction blocks the translocation process and prevents the elongation of the nascent peptide chain, leading to a bacteriostatic effect on susceptible organisms . This mechanism makes it a relevant compound for studies in microbiology and antimicrobial research. The spectrum of activity for Lincomycin hydrochloride is primarily against Gram-positive bacteria, including Staphylococcus and Streptococcus species, and a broad range of anaerobic bacteria . Its research applications are diverse, extending from fundamental studies on ribosomal function and antibiotic resistance mechanisms to more applied research in novel drug delivery systems. For instance, it has been investigated in advanced formulations like borneol-based in-situ forming gels for targeted antimicrobial delivery in periodontitis research models . From a practical research standpoint, stability studies indicate that solutions of lincomycin hydrochloride are most stable at approximately pH 4 . Researchers should note that the compound is for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMMVQQUTAEWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859303
Record name Methyl 6,8-dideoxy-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin. Due to its isotopic labeling, this compound serves as an invaluable internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of Lincomycin in complex biological matrices.[1] This document outlines a putative synthetic pathway, detailed experimental protocols for characterization, and summarizes key analytical data.

Introduction to Lincomycin and its Deuterated Analog

Lincomycin is a naturally occurring antibiotic produced by the actinomycete Streptomyces lincolnensis.[2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[3] Its chemical structure consists of a propylhygric acid moiety linked to an amino-octose sugar, methylthiolincosaminide (MTL).[2]

This compound is a stable isotope-labeled version of Lincomycin, where three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a molecule that is chemically identical to Lincomycin but has a higher molecular weight, allowing it to be distinguished by mass spectrometry. This property makes it an ideal internal standard for quantitative analysis, as it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency, leading to more accurate and precise measurements.[1]

Synthesis of this compound

A likely strategy is the introduction of the deuterium label onto the PPL moiety, specifically on the N-methyl group, to create N-(methyl-d3)-4-propyl-L-proline. This deuterated precursor can then be coupled with MTL to yield the final product.

Putative Synthetic Pathway

The proposed synthesis can be broken down into two main stages: the synthesis of the deuterated PPL precursor and the subsequent coupling with MTL.

Synthesis_Pathway PPL_precursor 4-propyl-L-proline precursor Deuteromethylation Deuteromethylation (e.g., CD3I, base) PPL_precursor->Deuteromethylation PPL_d3 N-(methyl-d3)-4-propyl-L-proline Deuteromethylation->PPL_d3 Coupling Amide Coupling (e.g., DCC, HOBt) PPL_d3->Coupling MTL Methylthiolincosaminide (MTL) MTL->Coupling Lincomycin_d3 This compound Coupling->Lincomycin_d3

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of N-(methyl-d3)-4-propyl-L-proline

A detailed protocol for this specific deuteration is not published, but a general procedure based on standard organic chemistry techniques would be as follows:

  • Starting Material: 4-propyl-L-proline.

  • Protection (if necessary): The carboxylic acid group of 4-propyl-L-proline may need to be protected (e.g., as a methyl or ethyl ester) to prevent side reactions.

  • Deuteromethylation: The protected 4-propyl-L-proline would be treated with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., dimethylformamide or acetonitrile).

  • Deprotection: The protecting group would then be removed to yield N-(methyl-d3)-4-propyl-L-proline.

  • Purification: The product would be purified using standard techniques such as column chromatography or recrystallization.

2.2.2. Amide Coupling of N-(methyl-d3)-4-propyl-L-proline and Methylthiolincosaminide (MTL)

  • Activation: The carboxylic acid of N-(methyl-d3)-4-propyl-L-proline would be activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt).

  • Coupling: The activated acid would then be reacted with methylthiolincosaminide (MTL) in a suitable solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Purification: The final product, this compound, would be purified by column chromatography on silica (B1680970) gel.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Characterization Workflow

Characterization_Workflow Start Synthesized this compound HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS NMR NMR Spectroscopy (1H and 13C) Start->NMR Purity Purity Assessment HPLC->Purity Final Characterized this compound Purity->Final Identity Identity Confirmation (Molecular Weight) MS->Identity Fragmentation Fragmentation Analysis MS->Fragmentation Identity->Final Fragmentation->Final Structure Structural Elucidation NMR->Structure Structure->Final

Caption: Workflow for the characterization of this compound.

Quantitative Data Summary
ParameterMethodResultReference
Molecular Formula -C18H31D3N2O6S-
Molecular Weight -409.56 g/mol -
Purity (typical) HPLC≥95%[2]
Isotopic Enrichment Mass Spectrometry>98% (typical)-
¹H NMR NMR SpectroscopyConsistent with structure-
Mass Spectrum (m/z) ESI-MS[M+H]⁺ ≈ 410.2[5][6]
Experimental Protocols for Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of this compound. The following is a typical reversed-phase HPLC method adapted from the analysis of Lincomycin.[7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[8] A common mobile phase composition is a mixture of methanol, acetonitrile, and 1% orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 210-220 nm.[8]

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable diluent.

  • Analysis: The sample is injected into the HPLC system, and the peak area is used to determine the purity by comparing it to a reference standard.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound, as well as to provide structural information through fragmentation analysis.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used.

  • Analysis:

    • Full Scan MS: The full scan mass spectrum will show the protonated molecular ion ([M+H]⁺) at approximately m/z 410.2, confirming the incorporation of three deuterium atoms (Lincomycin [M+H]⁺ is at m/z 407.2).[5]

    • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion (m/z 410.2) will generate characteristic fragment ions. The fragmentation pattern is expected to be similar to that of unlabeled Lincomycin, with key fragments showing a mass shift if the deuterium label is retained. A notable fragment of Lincomycin is observed at m/z 126.1, corresponding to the propyl-N-methylpyrrolidine moiety.[5][9] For this compound, this fragment would be expected at m/z 129.1.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium label.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as methanol-d4 (B120146) (CD3OD) or chloroform-d (B32938) (CDCl3).

  • Analysis:

    • ¹H NMR: The proton NMR spectrum of this compound will be very similar to that of Lincomycin, with the key difference being the absence of the N-methyl proton signal. The integration of the remaining proton signals should be consistent with the structure.

    • ¹³C NMR: The carbon NMR spectrum will also be consistent with the structure of Lincomycin. The carbon atom attached to the deuterium atoms (the N-methyl carbon) will exhibit a characteristic multiplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling.

Conclusion

The synthesis of this compound is a critical process for the development of robust analytical methods for its parent compound. While a detailed, publicly available synthetic protocol is scarce, a logical pathway involving the deuteration of a precursor followed by a coupling reaction can be proposed. The characterization of the final product using a combination of HPLC, mass spectrometry, and NMR spectroscopy is essential to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing its suitability as an internal standard for demanding research and drug development applications.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin (B1675468). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of Lincomycin, primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1] The incorporation of deuterium (B1214612) atoms allows for precise quantification in mass spectrometry-based analyses.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₈H₃₁D₃N₂O₆S[2]
Molecular Weight 409.56 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 148-150 °C
Purity (HPLC) ≥99.90%[2]
Isotopic Enrichment d₃=99.97%, d₀=0.03%[2]
Storage Conditions -20°C, protect from light, stored under nitrogen[2]
SolubilitySolvent
Slightly SolubleAqueous Acid, Chloroform, Methanol (B129727)
SolubleWater

Experimental Protocols

This section outlines detailed methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

  • This compound solid

  • Capillary tubes (one end sealed)

  • Melting point apparatus with a calibrated thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound solid

  • Selected solvents (e.g., water, methanol, chloroform, aqueous acid)

  • Small, sealable glass vials

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a glass vial.

  • Equilibration: The vial is sealed and placed on an orbital shaker or stirred at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid.

  • Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and appropriately diluted. The concentration of the dissolved this compound is then determined using a validated HPLC method (as described in section 2.3).

  • Solubility Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of this compound and to quantify its concentration in solutions.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions (Isocratic Method):

  • Mobile Phase: A mixture of methanol, acetonitrile, and 1% orthophosphoric acid (10:65:25, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

  • Analysis: The standard and sample solutions are injected into the HPLC system.

  • Data Processing: The peak areas of the analyte are recorded. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of this compound in the sample is determined from the calibration curve. Purity is assessed by calculating the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., D₂O or CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed for more detailed structural assignment.

  • Data Analysis: The chemical shifts, coupling constants, and correlations in the spectra are analyzed and compared with the expected structure of this compound to confirm its identity. The absence of a signal corresponding to the N-methyl protons in the ¹H NMR spectrum and the altered signal in the ¹³C NMR spectrum confirms the deuteration.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment Confirmation

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

Instrumentation:

  • Mass spectrometer (e.g., LC-MS or direct infusion ESI-MS)

Reagents:

  • Solvent for sample dissolution and infusion (e.g., methanol or acetonitrile with 0.1% formic acid)

  • This compound sample

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in the infusion solvent.

  • Data Acquisition: The sample is introduced into the mass spectrometer. A full scan mass spectrum is acquired in positive ion mode.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined. The observed molecular weight is compared to the calculated molecular weight of this compound (409.56). The relative intensities of the peaks corresponding to the deuterated (d₃) and non-deuterated (d₀) forms are used to calculate the isotopic enrichment.

Mechanism of Action

The mechanism of action of Lincomycin (and by extension, this compound) involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically to the 23S rRNA component within the peptidyl transferase center. This binding interferes with the proper positioning of aminoacyl-tRNA at the A-site, thereby inhibiting peptide bond formation.

Chemical footprinting studies have identified key nucleotides in the 23S rRNA that interact with Lincomycin. These include strong protection of bases A2058 and A2451 from dimethyl sulphate modification and G2505 from kethoxal (B1673598) modification.[3] Weak protection is also observed at G2061.[3]

Mandatory Visualizations

Experimental Workflow for Property Determination

experimental_workflow cluster_physical Physical Property Determination cluster_chemical Chemical Property Determination cluster_results Data Output start_physical This compound Sample melting_point Melting Point Determination (Capillary Method) start_physical->melting_point solubility Solubility Determination (Shake-Flask Method) start_physical->solubility mp_result Melting Range melting_point->mp_result sol_result Solubility Data solubility->sol_result start_chemical This compound Sample hplc HPLC Analysis (Purity & Quantification) start_chemical->hplc nmr NMR Spectroscopy (Structural Confirmation) start_chemical->nmr ms Mass Spectrometry (MW & Isotopic Enrichment) start_chemical->ms hplc_result Purity (%) & Concentration hplc->hplc_result nmr_result Structural Confirmation nmr->nmr_result ms_result Molecular Weight & Isotopic Purity ms->ms_result

Caption: Workflow for determining the physical and chemical properties of this compound.

Signaling Pathway: Lincomycin Mechanism of Action

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit 23S_rRNA 23S rRNA (Peptidyl Transferase Center) Inhibition Inhibition 23S_rRNA->Inhibition Prevents proper aa-tRNA positioning A_site A-site Peptide_Bond Peptide Bond Formation A_site->Peptide_Bond P_site P-site P_site->Peptide_Bond mRNA mRNA Lincomycin This compound Lincomycin->23S_rRNA Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Enters Protein_Synthesis Protein Synthesis Peptide_Bond->Protein_Synthesis Inhibition->Peptide_Bond

Caption: Mechanism of action of Lincomycin, inhibiting bacterial protein synthesis.

References

An In-Depth Technical Guide to the Synthesis of Deuterated Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Lincomycin, specifically focusing on Lincomycin-d3. The strategic incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, is a valuable tool in drug discovery and development. It can modulate the metabolic fate of a drug, potentially leading to an improved pharmacokinetic profile, such as increased half-life and reduced formation of toxic metabolites. This guide details the synthetic routes, experimental protocols, and relevant data for the preparation of this compound, a stable isotope-labeled version of the lincosamide antibiotic Lincomycin.

Introduction to Deuterated Lincomycin

Lincomycin is an antibiotic produced by the bacterium Streptomyces lincolnensis. It functions by inhibiting protein synthesis in susceptible bacteria.[1] Deuterated Lincomycin, specifically this compound, is a form of Lincomycin where three hydrogen atoms on the N-methyl group of the pyrrolidine (B122466) ring have been replaced with deuterium atoms. The molecular formula for this compound is C18H31D3N2O6S.[2] This specific isotopic labeling makes it a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Synthetic Approach: N-Trideuteromethylation of N-Demethyllincomycin

The most direct and logical synthetic strategy for the preparation of this compound involves the N-trideuteromethylation of the precursor molecule, N-demethyllincomycin. N-demethyllincomycin is a known biosynthetic precursor to Lincomycin and can be isolated from fermentation cultures of Streptomyces lincolnensis or potentially synthesized.[1][3] This approach allows for the specific introduction of the deuterium label at the desired position in a late-stage synthetic step.

Two primary methods are proposed for the N-trideuteromethylation of N-demethyllincomycin:

  • Direct Methylation with Trideuteromethyl Iodide (CD3I)

  • Reductive Amination with Deuterated Formaldehyde (B43269) (CD2O)

The selection of the method would depend on factors such as the availability and cost of deuterated reagents, reaction efficiency, and ease of purification.

Experimental Protocols

Method 1: Synthesis of this compound via Direct Methylation with Trideuteromethyl Iodide (CD3I)

This method involves the reaction of N-demethyllincomycin with trideuteromethyl iodide in the presence of a suitable base.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product NDL N-Demethyllincomycin Lincomycin_d3 This compound NDL->Lincomycin_d3 1. CD3I CD3I CD3I->Lincomycin_d3 Base Base Base->Lincomycin_d3 2. Solvent Solvent Solvent->Lincomycin_d3

Caption: Synthetic scheme for this compound via N-trideuteromethylation.

Materials:

  • N-Demethyllincomycin

  • Trideuteromethyl iodide (CD3I)

  • Potassium carbonate (K2CO3) or a non-nucleophilic base like diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-demethyllincomycin (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Addition of Deuterated Reagent: Add trideuteromethyl iodide (1.1-1.5 equivalents) to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.

  • Characterization: Confirm the structure and isotopic purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Method 2: Synthesis of this compound via Reductive Amination with Deuterated Formaldehyde

This method involves the reaction of N-demethyllincomycin with deuterated formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product NDL N-Demethyllincomycin Lincomycin_d3 This compound NDL->Lincomycin_d3 1. CD2O D2C(OD)2 or (DCO)n CD2O->Lincomycin_d3 ReducingAgent Reducing Agent (e.g., NaBD3CN) ReducingAgent->Lincomycin_d3 2. Solvent Solvent Solvent->Lincomycin_d3

Caption: Synthetic route to this compound via reductive amination.

Materials:

  • N-Demethyllincomycin

  • Deuterated paraformaldehyde (D-paraformaldehyde) or deuterated formaldehyde solution

  • Sodium cyanoborodeuteride (NaBD3CN) or sodium triacetoxyborodeuteride (NaB(OAc)3D)

  • Methanol-d4 (CD3OD) or a suitable aprotic solvent

  • Acetic acid-d4 (CD3COOD) (as a catalyst, if needed)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve N-demethyllincomycin (1 equivalent) and deuterated paraformaldehyde (2-3 equivalents) in methanol-d4.

  • pH Adjustment: If necessary, add a catalytic amount of acetic acid-d4 to facilitate the formation of the iminium intermediate.

  • Addition of Reducing Agent: Add sodium cyanoborodeuteride (1.5-2 equivalents) portion-wise to the reaction mixture at 0 °C or room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to yield this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and isotopic enrichment.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product. Actual yields and purity would be determined upon execution of the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity (Expected)
N-DemethyllincomycinC17H32N2O6S392.51N/A
This compoundC18H31D3N2O6S409.56>98%

Logical Workflow for Synthesis and Characterization

G start Obtain N-Demethyllincomycin choose_method Select N-Trideuteromethylation Method start->choose_method method1 Method 1: CD3I choose_method->method1 method2 Method 2: Reductive Amination choose_method->method2 reaction Perform Chemical Synthesis method1->reaction method2->reaction workup Reaction Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification characterization Structural and Isotopic Analysis (NMR, MS) purification->characterization final_product Pure this compound characterization->final_product

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide outlines two robust and feasible synthetic pathways for the preparation of this compound. The choice between direct methylation with trideuteromethyl iodide and reductive amination with deuterated formaldehyde will be dictated by laboratory-specific considerations. Both methods are expected to provide the desired isotopically labeled compound with high purity and isotopic enrichment. The availability of deuterated Lincomycin is crucial for advanced studies in drug metabolism, pharmacokinetics, and bioanalytical assays, ultimately contributing to a deeper understanding of this important antibiotic and facilitating the development of improved therapeutic agents.

References

In-Depth Technical Guide to Lincomycin-d3: Structural Elucidation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and analysis of Lincomycin-d3, a deuterium-labeled isotopologue of the lincosamide antibiotic Lincomycin (B1675468). Primarily utilized as an internal standard in quantitative analytical methods, a thorough understanding of its structural characteristics and analytical behavior is crucial for accurate and reliable bioanalytical and pharmaceutical analysis.

Structural Elucidation

This compound is structurally identical to Lincomycin, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms on the N-methyl group of the proline moiety. This targeted isotopic labeling results in a nominal mass increase of 3 Daltons, a key feature for its use in mass spectrometry-based quantification.

Molecular Structure:

  • IUPAC Name: (2S,4R)-N-((1R,2R)-2-hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-d3)-4-propylpyrrolidine-2-carboxamide

  • Synonyms: Lincocin-d3, (2S-trans)-Methyl 6,8-Dideoxy-6-[[(1-methyl-d3-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside[1][2]

  • Molecular Formula: C₁₈H₃₁D₃N₂O₆S[3][4][5]

  • Molecular Weight: 409.56 g/mol [3][6]

The structural backbone of Lincomycin, and by extension this compound, has been extensively characterized using various spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Characteristics:

The proton spectrum of Lincomycin is complex due to the numerous overlapping signals from the carbohydrate and proline moieties.[7] In this compound, the characteristic singlet corresponding to the N-methyl protons in Lincomycin would be absent due to the substitution with deuterium. The absence of this signal, typically found in the aliphatic region of the spectrum, is a primary indicator of successful deuteration.

Expected ¹³C NMR Characteristics:

The ¹³C NMR spectrum of this compound would be nearly identical to that of Lincomycin. The carbon atom of the N-CD₃ group will exhibit a characteristic triplet multiplicity in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). In a proton-decoupled spectrum, this carbon signal may show a slightly different chemical shift and a broader peak shape compared to the corresponding N-CH₃ signal in Lincomycin.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is employed. The predictable mass shift allows for its use as an internal standard in quantitative assays.

Electrospray Ionization (ESI-MS):

Under positive ion ESI, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 410.2. This is 3 mass units higher than the [M+H]⁺ of unlabeled Lincomycin (m/z 407.2).

Tandem Mass Spectrometry (MS/MS):

The fragmentation pattern of this compound is predicted to be very similar to that of Lincomycin, with a +3 Da shift for any fragment ion that retains the deuterated N-methyl group. The major fragmentation pathways for lincosamides involve cleavage of the amide bond and losses from the sugar moiety.

A key diagnostic fragment ion for Lincomycin is observed at m/z 126.1, corresponding to the protonated N-methyl-4-propyl-pyrrolidine-2-carboxamide portion. For this compound, this fragment would be expected at m/z 129.1, providing a clear marker for the labeled internal standard.

X-ray Crystallography

The absolute configuration and solid-state conformation of Lincomycin hydrochloride monohydrate have been determined by single-crystal X-ray diffraction. This technique confirms the stereochemistry of the chiral centers and the overall three-dimensional structure of the molecule. As the isotopic labeling in this compound does not alter the molecular geometry, the crystallographic data for Lincomycin serves as a direct structural reference.

Analytical Methods

This compound is predominantly used as an internal standard in validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Lincomycin in various biological matrices, including human blood, serum, and animal tissues.[8][9][10]

Quantitative Analysis by LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. It compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the method.

Table 1: Summary of Quantitative Data for this compound

ParameterValueReference
Molecular FormulaC₁₈H₃₁D₃N₂O₆S[3][4][5]
Molecular Weight409.56 g/mol [3][6]
Purity (HPLC)≥95% - 99.90%[3][6]
Isotopic Enrichment99.97% (d₃)[3]
AppearanceWhite to Off-White Solid[2][3]
Storage-20°C, protect from light, stored under nitrogen[3]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general approach for the synthesis of such deuterium-labeled compounds involves the reaction of a suitable precursor with a deuterated reagent. A plausible synthetic route would involve the N-alkylation of a demethylated Lincomycin precursor with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated formaldehyde (B43269) in the presence of a reducing agent.

Logical Workflow for a Potential Synthesis:

Synthesis_Workflow Start Start with Lincomycin or a suitable precursor Step1 N-demethylation (if starting from Lincomycin) Start->Step1 Step2 Purification of the demethylated precursor Step1->Step2 Step3 N-alkylation with a deuterated methylating agent (e.g., CD3I) Step2->Step3 Step4 Reaction work-up and purification of this compound Step3->Step4 End Characterization and Quality Control (NMR, MS, HPLC) Step4->End

Caption: A logical workflow for the potential synthesis of this compound.

LC-MS/MS Method for Quantification of Lincomycin using this compound

The following is a representative experimental protocol based on published validated methods.[8][9][10][11][12]

Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of the biological matrix (e.g., plasma, serum), add 20 µL of the this compound internal standard working solution (concentration will depend on the specific assay requirements).

  • Add 300 µL of methanol (B129727) or acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lincomycin: Precursor ion (m/z 407.2) → Product ions (e.g., m/z 126.1 and/or m/z 359.2).

    • This compound: Precursor ion (m/z 410.2) → Product ions (e.g., m/z 129.1 and/or m/z 359.2). The specific product ions would need to be optimized.

Experimental Workflow for LC-MS/MS Analysis:

LCMS_Workflow Sample Biological Sample Spike Spike with this compound (Internal Standard) Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Data_Acquisition Data Acquisition (MRM Mode) Injection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Result Final Concentration Result Data_Processing->Result

Caption: A typical experimental workflow for the quantification of Lincomycin using LC-MS/MS with this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Lincomycin in complex biological matrices. Its structural integrity, confirmed by a combination of spectroscopic techniques, and its predictable behavior in mass spectrometry make it an ideal internal standard. The methodologies outlined in this guide provide a framework for researchers and analytical scientists to effectively utilize this compound in their studies, ensuring the generation of high-quality, reliable data in pharmaceutical development and clinical research.

References

An In-depth Technical Guide to the Isotopic Purity of Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to the isotopic purity of Lincomycin-d3, a critical internal standard for quantitative bioanalysis. Ensuring the isotopic purity of deuterated standards is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled (SIL) analog of the lincosamide antibiotic, Lincomycin. It is widely used as an internal standard in analytical and pharmacokinetic research, particularly in methods utilizing mass spectrometry for the precise quantification of Lincomycin in biological samples. The incorporation of three deuterium (B1214612) atoms on the N-methyl group introduces a mass difference that allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

The effectiveness of this compound as an internal standard is contingent upon its chemical and isotopic purity. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Impurities in the form of molecules with fewer deuterium atoms (d0, d1, d2) or an excess of deuterium atoms can interfere with accurate quantification. Therefore, rigorous analysis of the isotopic distribution is a crucial aspect of quality control.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often exceeding 98%. The primary isotopologue is the d3 species, with minor contributions from the d0 (unlabeled) species. The following table summarizes representative quantitative data for the chemical and isotopic purity of a commercial batch of this compound.

Table 1: Representative Certificate of Analysis Data for this compound

ParameterSpecificationMethod
Chemical Purity99.90%HPLC
Isotopic Enrichment99.97%LC-MS
Isotopologue Distribution
d399.97%LC-MS
d00.03%LC-MS

Data sourced from a Certificate of Analysis provided by MedChemExpress for batch number 679413.[1]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) for analyzing isotopologue distribution and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the position of the deuterium labels and assessing overall enrichment.

Protocol 1: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for determining the isotopic distribution of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Objective: To quantify the relative abundance of d0, d1, d2, and d3 isotopologues of Lincomycin.

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a stock solution of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase: Gradient elution is typically used. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometric Detection (HRMS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks.

    • Mass Range: Scan a mass range that includes the expected m/z of the protonated molecules for all isotopologues (e.g., m/z 400-420). The theoretical m/z for [Lincomycin-H]+ is 407.22 and for [this compound+H]+ is 410.24.

    • Data Acquisition: Acquire the full scan mass spectra across the chromatographic peak corresponding to this compound.

  • Data Analysis:

    • Extract the mass spectrum for the this compound peak.

    • Identify the ion signals corresponding to the protonated molecules of the d0, d1, d2, and d3 isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic enrichment is typically reported as the percentage of the d3 isotopologue.

Protocol 2: Isotopic Enrichment Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of NMR to confirm the location of deuteration and to estimate the isotopic enrichment.

Objective: To confirm that the deuterium labels are on the N-methyl group and to assess the degree of deuteration by observing the absence of the corresponding proton signal.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • ¹H NMR (Proton NMR):

      • Acquire a standard ¹H NMR spectrum.

      • The spectrum should be consistent with the structure of Lincomycin, but with a significantly diminished or absent signal for the N-methyl protons (which would typically appear as a singlet in the unlabeled compound).

      • The degree of deuteration can be estimated by comparing the integration of the residual N-methyl proton signal to the integration of a stable, non-deuterated proton signal within the molecule.

    • ²H NMR (Deuterium NMR):

      • Directly observe the deuterium nuclei to confirm their presence and chemical environment.

      • This technique is particularly useful for highly deuterated compounds.[2]

      • A single resonance corresponding to the deuterated N-methyl group should be observed.

    • ¹³C NMR (Carbon-13 NMR):

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • The carbon of the N-methyl group will show a characteristic multiplet due to coupling with deuterium (a 1:1:1 triplet for a -CD3 group), and a slight upfield shift (isotope effect) compared to the unlabeled compound.

  • Data Analysis:

    • In the ¹H NMR spectrum, calculate the isotopic enrichment by the formula:

      • Enrichment (%) = (1 - (Area of residual N-CH₃ signal / Normalized area of a reference proton signal)) x 100

    • The ²H and ¹³C NMR spectra provide qualitative confirmation of the deuteration site and pattern.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the quality control of this compound and the relationship between the key analytical methods.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_data Data Interpretation & Certification synthesis Chemical Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification ms_analysis LC-HRMS Analysis purification->ms_analysis nmr_analysis NMR Spectroscopy purification->nmr_analysis hplc_purity Chemical Purity (HPLC) purification->hplc_purity isotopic_dist Determine Isotopic Distribution ms_analysis->isotopic_dist structural_confirm Confirm Structure & Label Position nmr_analysis->structural_confirm purity_confirm Determine Chemical Purity hplc_purity->purity_confirm coa Certificate of Analysis Generation isotopic_dist->coa structural_confirm->coa purity_confirm->coa

Caption: Quality control workflow for this compound.

G cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy lincomycin_d3 This compound Sample lc LC Separation lincomycin_d3->lc proton_nmr 1H NMR lincomycin_d3->proton_nmr deuterium_nmr 2H NMR lincomycin_d3->deuterium_nmr carbon_nmr 13C NMR lincomycin_d3->carbon_nmr esi Electrospray Ionization (ESI+) lc->esi hrms High-Resolution Mass Analyzer esi->hrms quant Quantitative Isotopologue Ratio (d0, d1, d2, d3) hrms->quant enrichment Estimate of Enrichment proton_nmr->enrichment position Confirmation of Label Position deuterium_nmr->position carbon_nmr->position

References

Lincomycin-d3: A Technical Guide to Certificate of Analysis Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the quality and purity of stable isotope-labeled internal standards like Lincomycin-d3 is paramount for accurate bioanalytical studies. This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for this compound, complete with detailed experimental methodologies and illustrative workflows.

Core Quality Specifications

The CoA for this compound quantifies its identity, purity, and isotopic integrity. These specifications are critical for ensuring the reliability of experimental results where this compound is used as an internal standard for the quantification of Lincomycin in various biological matrices.

Data Presentation: Summary of Specifications

The following tables summarize the key quantitative and qualitative specifications for this compound, based on typical analytical data.

Table 1: Physical and Chemical Properties

ParameterSpecification
Molecular Formula C₁₈H₃₁D₃N₂O₆S[1][2]
Molecular Weight 409.56 g/mol [1][3]
Appearance White to off-white solid[1]
Storage -20°C, protect from light, stored under nitrogen[1][2]

Table 2: Analytical Data

TestSpecificationMethod
Identity (¹H NMR) Consistent with structure[1]Nuclear Magnetic Resonance (NMR) Spectroscopy
Identity (LC-MS) Consistent with structure[1]Liquid Chromatography-Mass Spectrometry (LC-MS)
Purity (HPLC) ≥95% (typically ≥99%)[1][3][4]High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥99%[1]Mass Spectrometry (MS)
Deuterium (B1214612) Incorporation d₃ ≥99%[1]Mass Spectrometry (MS)

Experimental Protocols

Detailed methodologies are crucial for interpreting the data presented on a CoA. The following sections outline the typical experimental protocols used to determine the key specifications of this compound.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification of a molecule's structure. For this compound, ¹H NMR is used to confirm the overall structure, while the absence of a signal at the position of the deuterated methyl group confirms successful labeling.

  • Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Analysis: The resulting spectrum is compared to the known spectrum of unlabeled Lincomycin. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the expected structure of Lincomycin, with the notable absence of the N-methyl proton signal, confirming deuterium incorporation.

Identity and Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive detection and mass identification of mass spectrometry. This technique is used to confirm the molecular weight of this compound and to assess its purity.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.[5][6]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) is commonly employed.[5][7]

    • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[6][7]

    • Detection: UV detection (e.g., at 220 nm) can be used in series with the mass spectrometer.[5][6]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Analysis Mode: The mass spectrometer is operated in full scan mode to determine the molecular weight of the parent ion ([M+H]⁺).

  • Analysis: The retention time of the major peak should be consistent with that of Lincomycin. The mass spectrum of this peak should show a prominent ion corresponding to the molecular weight of this compound (approximately 409.56 Da). The purity is often estimated from the relative area of the main peak in the chromatogram.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for quantifying the purity of pharmaceutical compounds.

  • Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, such as the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[5][6]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer) is a typical mobile phase.[6]

    • Flow Rate: Maintained at a constant rate, for example, 1.0 mL/min.[6]

    • Detection: UV absorbance is monitored at a wavelength where Lincomycin absorbs, typically around 220 nm.[5][6]

  • Analysis: The purity is calculated by dividing the area of the main this compound peak by the total area of all peaks in the chromatogram, expressed as a percentage.

Isotopic Enrichment and Deuterium Incorporation Analysis by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the isotopic enrichment of a stable isotope-labeled compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or a Time-of-Flight instrument) is preferred for accurate mass determination.

  • Method: The sample is introduced into the mass spectrometer (either directly via infusion or through an LC system). The instrument is set to acquire high-resolution mass spectra of the molecular ion region.

  • Analysis: The relative intensities of the isotopic peaks are measured. For this compound, the abundance of the ion with a mass corresponding to the d₃-labeled compound is compared to the abundance of the unlabeled (d₀) and other isotopic variants. The isotopic enrichment is expressed as the percentage of the d₃-labeled species relative to all isotopic forms of the molecule.

Mandatory Visualizations

Diagrams are provided to illustrate key processes and structures related to this compound analysis.

G Figure 1: Quality Control Workflow for this compound cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Certification Sample Login Sample Login Material Inspection Material Inspection Sample Login->Material Inspection Sample Weighing & Dissolution Sample Weighing & Dissolution Material Inspection->Sample Weighing & Dissolution HPLC_Purity HPLC_Purity Sample Weighing & Dissolution->HPLC_Purity Purity LCMS_Identity LCMS_Identity Sample Weighing & Dissolution->LCMS_Identity Identity & MW NMR_Identity NMR_Identity Sample Weighing & Dissolution->NMR_Identity Structural Confirmation MS_Isotopic MS_Isotopic Sample Weighing & Dissolution->MS_Isotopic Isotopic Enrichment Data Analysis & Review Data Analysis & Review HPLC_Purity->Data Analysis & Review LCMS_Identity->Data Analysis & Review NMR_Identity->Data Analysis & Review MS_Isotopic->Data Analysis & Review Certificate of Analysis Generation Certificate of Analysis Generation Data Analysis & Review->Certificate of Analysis Generation Product Release Product Release Certificate of Analysis Generation->Product Release

Figure 1: Quality Control Workflow for this compound

Figure 2: Chemical Structure of Lincomycin with Deuterium Labeling

References

Navigating the Fragmentation Landscape of Lincomycin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of Lincomycin-d3. Intended for professionals in research and drug development, this document outlines the core fragmentation pathways, presents quantitative data in a structured format, and includes detailed experimental context to aid in the identification and characterization of this isotopically labeled antibiotic.

Introduction to this compound and its Mass Spectrometric Behavior

Lincomycin is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. Its deuterated analog, this compound, serves as a valuable internal standard for quantitative bioanalytical assays due to its similar chemical and physical properties to the parent compound, with a distinct mass difference that allows for clear differentiation in mass spectrometry. The three deuterium (B1214612) atoms in this compound are located on the N-methyl group of the pyrrolidine (B122466) ring, a critical detail for interpreting its fragmentation pattern.

Under typical electrospray ionization (ESI) conditions, this compound can be analyzed in both positive and negative ion modes, each yielding characteristic precursor and product ions that provide structural insights. Collision-induced dissociation (CID) is the most common technique used to induce fragmentation.

Positive Ion Mode Fragmentation

In positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 410.2. Upon fragmentation, two major product ions are consistently observed, providing the primary diagnostic evidence for the presence and structure of this compound.

The fragmentation pathway in positive ion mode is dominated by the cleavage of the amide bond linking the pyrrolidine ring and the amino sugar moiety. This leads to the formation of a characteristic fragment ion corresponding to the deuterated N-methyl-4-propyl-pyrrolidine-2-carboxamide portion of the molecule. Due to the presence of the three deuterium atoms on the N-methyl group, this fragment appears at m/z 129.1. Another significant fragment is observed at m/z 359.2, resulting from the neutral loss of the deuterated pyrrolidine ring structure from the precursor ion.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 410.2 fragment1 Deuterated Pyrrolidine Moiety m/z 129.1 precursor->fragment1 Amide Bond Cleavage fragment2 Sugar Moiety m/z 359.2 precursor->fragment2 Neutral Loss of Deuterated Pyrrolidine

Negative Ion Mode Fragmentation

In negative ion mode, this compound forms a deprotonated molecule, [M-H]⁻, at an m/z of approximately 408.2. The fragmentation in this mode provides complementary structural information. Key product ions are observed at m/z 128.1, 205.1, and 219.1.[1][2] The ion at m/z 128.1 corresponds to the deprotonated deuterated pyrrolidine moiety. The fragments at m/z 205.1 and 219.1 are characteristic of the sugar portion of the molecule.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M-H]⁻ m/z 408.2 fragment1 Deuterated Pyrrolidine Moiety m/z 128.1 precursor->fragment1 fragment2 Sugar Moiety Fragment 1 m/z 205.1 precursor->fragment2 fragment3 Sugar Moiety Fragment 2 m/z 219.1 precursor->fragment3

Quantitative Data Summary

The following tables summarize the key quantitative data for the mass spectrometric analysis of this compound in both positive and negative ion modes.

Table 1: Positive Ion Mode ESI-MS/MS Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure
410.2129.1Deuterated N-methyl-4-propyl-pyrrolidine-2-carboxamide
410.2359.2[M+H - C₇H₁₂D₃NO]⁺

Table 2: Negative Ion Mode ESI-MS/MS Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure
408.2128.1[C₇H₁₁D₃NO - H]⁻
408.2205.1Sugar Moiety Fragment
408.2219.1Sugar Moiety Fragment

Experimental Protocols

The data presented in this guide are typically generated using the following experimental workflow.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Standard Solution of This compound extraction Solid Phase Extraction or Protein Precipitation (for biological matrices) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection onto LC System reconstitution->injection separation Reversed-Phase Chromatography injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 MS1 Scan (Precursor Ion Selection) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Detection) cid->ms2

Detailed Methodologies:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction step is typically employed to remove interferences. The final extract is then evaporated and reconstituted in the initial mobile phase.

  • Liquid Chromatography (LC): Chromatographic separation is commonly performed on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium (B1175870) hydroxide) for negative ion mode, is used to achieve good peak shape and separation.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is the preferred method for its soft ionization characteristics, which typically produces an abundant precursor ion.

    • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for MS/MS analysis.

    • MS1 Analysis: The mass spectrometer is set to scan for the protonated [M+H]⁺ (m/z 410.2) or deprotonated [M-H]⁻ (m/z 408.2) precursor ion of this compound.

    • MS2 Analysis (Product Ion Scan): The selected precursor ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting product ions are then scanned in the second mass analyzer to generate the MS/MS spectrum. The collision energy is optimized to achieve a balance between the precursor ion signal and the intensity of the desired product ions.

This technical guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. Researchers can leverage this information for method development, data interpretation, and troubleshooting in their analytical workflows.

References

Navigating the Structural Landscape of Lincomycin-d3: An In-depth Technical Guide to its NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for Lincomycin-d3. As a deuterated analog of the lincosamide antibiotic Lincomycin, this compound serves as a crucial internal standard in pharmacokinetic and metabolic studies. Understanding its structural characteristics through NMR is paramount for its effective application in drug development and research. This document presents a detailed analysis of its spectral data, outlines the experimental protocols for data acquisition, and visualizes key related pathways.

Quantitative NMR Data for Lincomycin

Due to the limited availability of public NMR data specifically for this compound, this guide provides the ¹H and ¹³C NMR spectral data for the parent compound, Lincomycin hydrochloride. The deuterium (B1214612) substitution in this compound results in the absence of the corresponding proton signal and a characteristic triplet in the ¹³C NMR spectrum for the deuterated carbon, with minimal impact on the chemical shifts of the remaining nuclei. Therefore, the data presented for Lincomycin serves as a reliable reference for the analysis of this compound.

Table 1: ¹H NMR Spectral Data of Lincomycin Hydrochloride (500 MHz, D₂O)
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.25d5.5
24.28dd5.5, 3.0
33.85dd10.0, 3.0
43.60d10.0
54.60m-
64.15m-
74.05qd6.5, 1.0
8-Me1.25d6.5
S-Me2.15s-
1'4.50t9.0
2'α2.40m-
2'β2.10m-
3'α1.80m-
3'β1.55m-
4'3.50m-
5'α3.30m-
5'β3.10m-
N-Me2.70s-
Propyl-1''1.50m-
Propyl-2''1.40m-
Propyl-3''0.90t7.5
Table 2: ¹³C NMR Spectral Data of Lincomycin Hydrochloride (125 MHz, D₂O)
Atom NumberChemical Shift (δ, ppm)
186.5
272.8
370.5
474.0
568.2
655.0
769.5
8-Me16.5
S-Me14.0
C=O175.0
1'65.0
2'35.5
3'25.0
4'58.0
5'48.0
N-Me42.0
Propyl-1''37.0
Propyl-2''19.5
Propyl-3''13.5

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality NMR spectra for lincosamide antibiotics such as this compound.

Sample Preparation for NMR Analysis
  • Sample Weighing and Dissolution: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄, or Chloroform-d). Ensure the solvent is of high purity to avoid extraneous signals.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. For aqueous solutions like D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a suitable standard. For organic solvents, tetramethylsilane (B1202638) (TMS) is commonly used.

  • Final Volume Adjustment: Ensure the final sample volume in the NMR tube is between 0.5 and 0.6 mL, corresponding to a column height of approximately 4-5 cm.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: 12-16 ppm (6000-8000 Hz).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay (5x T₁) is necessary for accurate quantification.

  • Number of Scans: 8-16 scans are generally adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

  • Spectral Width: 200-240 ppm (25000-30000 Hz).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio. This may necessitate several hours of acquisition time.

  • Temperature: 298 K (25 °C).

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for NMR data acquisition and the mechanism of action of Lincomycin.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H & 13C Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Standard baseline->reference final_data final_data reference->final_data Final NMR Data

Experimental workflow for NMR data acquisition.

Lincomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit Protein_Elongation Peptide Chain Elongation Peptidyl_Transferase_Center->Protein_Elongation Catalyzes Lincomycin Lincomycin Lincomycin->50S_Subunit Binds to tRNA Aminoacyl-tRNA Lincomycin->tRNA Blocks binding Inhibition Inhibition of Protein Synthesis Lincomycin->Inhibition Leads to tRNA->Peptidyl_Transferase_Center Binds to A-site Bacterial_Growth Bacterial Growth and Proliferation Inhibition->Bacterial_Growth Prevents

An In-depth Technical Guide to Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Lincomycin-d3. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Core Chemical Structure and Properties

This compound is the deuterium-labeled version of Lincomycin, a lincosamide antibiotic. The deuterium (B1214612) labeling is typically on the N-methyl group of the proline moiety. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Lincomycin in various biological matrices by mass spectrometry.[1]

The fundamental structure of Lincomycin consists of a propylhygric acid moiety linked to an amino-octose sugar, methyl α-thiolincosaminide, via an amide bond.[2]

Table 1: Quantitative Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₈H₃₁D₃N₂O₆S[3]
Molecular Weight 409.56 g/mol [3]
CAS Number (Unlabeled) 154-21-2[4]
Appearance White to Pale Yellow Solid[5]
Purity ≥95%[3]
Isotopic Enrichment (d₃) Typically ≥99%N/A
Solubility Slightly soluble in aqueous acid, chloroform, and methanol.[3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin, the parent compound of this compound, exerts its antibiotic effect by inhibiting bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome. This binding event interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and subsequent protein elongation. By disrupting this crucial cellular process, Lincomycin effectively halts bacterial growth and proliferation.[5]

Lincomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center 50S_Subunit->Peptidyl_Transferase_Center Contains 30S_Subunit 30S Subunit Lincomycin Lincomycin Lincomycin->50S_Subunit Binds to Inhibition Inhibition Lincomycin->Inhibition Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Essential for Bacterial_Growth_Arrest Bacterial Growth Arrest & Cell Death Protein_Synthesis->Bacterial_Growth_Arrest Leads to Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of Lincomycin's inhibition of bacterial protein synthesis.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. The synthesis of isotopically labeled compounds often involves specialized methods that may be proprietary. However, a general approach for the synthesis of deuterium-labeled compounds can be inferred.

One common method for introducing a trideuterated methyl group (CD₃) is through the use of a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate (B86663) ((CD₃)₂SO₄). The synthesis would likely involve the N-demethylation of Lincomycin or a suitable precursor, followed by N-methylation using the deuterated reagent.

Hypothetical Synthesis Workflow:

Synthesis_Workflow Start Lincomycin or N-demethylated precursor N-demethylation N-demethylation (if starting from Lincomycin) Start->N-demethylation Reaction Reaction with Deuterated Methylating Agent (e.g., CD₃I) N-demethylation->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product LCMS_Workflow Sample Biological Sample (e.g., Plasma, Milk) Spiking Spike with this compound (Internal Standard) Sample->Spiking Extraction Protein Precipitation & Solid-Phase Extraction (SPE) Spiking->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification Result Concentration of Lincomycin Quantification->Result

References

Methodological & Application

Application Note: High-Throughput Quantification of Lincomycin in Human Serum using Lincomycin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lincomycin in human serum. To ensure accuracy and precision, a stable isotope-labeled internal standard, Lincomycin-d3, is employed. The protocol details a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE). The chromatographic and mass spectrometric conditions are optimized for high-throughput analysis, making this method suitable for clinical research, pharmacokinetic studies, and drug monitoring.

Introduction

Lincomycin is a lincosamide antibiotic used to treat serious bacterial infections. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the results. This document provides a detailed protocol for the quantification of Lincomycin in human serum using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Lincomycin standard

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and formic acid (FA)

  • Analytical reagent grade phosphoric acid

  • Oasis HLB µEluting Plates for solid-phase extraction (SPE)

  • Human serum

Equipment
  • Shimadzu LC-20AD HPLC system (or equivalent)

  • ABSCIEX 5500 triple quadrupole mass spectrometer (or equivalent) with an electrospray ionization (ESI) source

  • Waters CORTECS T3 column (100 × 2.1 mm, 2.7 µm)

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Lincomycin Stock Solution: Prepare a stock solution of Lincomycin in methanol.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Lincomycin stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 0.2 µg/mL in the appropriate solvent.

Sample Preparation
  • To 200 µL of serum sample, add 190 µL of phosphoric acid and 10 µL of the this compound internal standard working solution.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples.

  • Collect 300 µL of the supernatant and load it onto an SPE cartridge.

  • Wash the SPE cartridge twice with 150 µL of water.

  • Elute the analyte and internal standard with 150 µL of 60% (v/v) acetonitrile.

  • Collect the eluate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Waters CORTECS T3 (100 × 2.1 mm, 2.7 µm)
Column Temperature 35°C
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Gradient Program 0 min, 5% B; 5 min, 60% B; 5.5 min, 90% B; 5.5-6.5 min, 90% B; 6.6-8 min, 5% B

Mass Spectrometry:

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Scheduled Multiple Reaction Monitoring (sMRM)
MRM Transitions To be optimized for Lincomycin and this compound

Data Presentation

Method Validation Summary

A study quantifying nine antimicrobials in human serum demonstrated the following performance characteristics for Lincomycin using this compound as an internal standard.

ParameterResult
Linearity Range 0.5–50 ng/mL
Limit of Quantitation (LOQ) 0.01–0.2 ng/mL
Inter-assay Precision < 12.0%
Intra-assay Precision < 12.0%
Accuracy 86.1% to 109.0%
Matrix Effect No significant effect observed
Carryover No significant carryover observed

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum 200 µL Serum Sample add_is Add 10 µL this compound IS and 190 µL Phosphoric Acid serum->add_is vortex Vortex to Precipitate Proteins add_is->vortex supernatant Collect 300 µL Supernatant vortex->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe wash Wash SPE Cartridge spe->wash elute Elute with 60% ACN wash->elute final_sample Final Sample for Injection elute->final_sample lc Liquid Chromatography (CORTECS T3 Column) final_sample->lc ms Tandem Mass Spectrometry (sMRM Mode) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the quantification of Lincomycin using this compound.

Logical Relationship of Internal Standard Use

G cluster_process Analytical Process cluster_quantification Quantification sample_prep Sample Preparation (e.g., extraction, cleanup) lc_injection LC Injection sample_prep->lc_injection ionization ESI Ionization lc_injection->ionization analyte_response Analyte Response ionization->analyte_response is_response Internal Standard (IS) Response ionization->is_response ratio Analyte/IS Ratio analyte_response->ratio is_response->ratio calibration Calibration Curve ratio->calibration concentration Final Concentration calibration->concentration variability Sources of Variability (e.g., matrix effects, volume loss) variability->sample_prep variability->lc_injection variability->ionization

Caption: Role of an internal standard in correcting for analytical variability.

Lincomycin Mechanism of Action

G cluster_ribosome Bacterial Ribosome ribosome_50s 50S Subunit peptidyl_transferase Peptidyl Transferase Center ribosome_50s->peptidyl_transferase ribosome_30s 30S Subunit exit_tunnel Polypeptide Exit Tunnel peptidyl_transferase->exit_tunnel elongation Peptide Chain Elongation peptidyl_transferase->elongation Inhibits lincomycin Lincomycin lincomycin->peptidyl_transferase Binds to protein_synthesis Protein Synthesis protein_synthesis->elongation bacterial_growth Bacterial Growth and Proliferation elongation->bacterial_growth

Quantitative Analysis of Lincomycin in Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of Lincomycin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Lincomycin-d3 as an internal standard. The described method is sensitive, specific, and suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Lincomycin is a lincosamide antibiotic used to treat serious bacterial infections. Accurate quantification of Lincomycin in plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to ensure efficacy and safety. This document outlines a robust LC-MS/MS method for the determination of Lincomycin in plasma, employing a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.[1][2][3] The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte during sample preparation and ionization, compensating for matrix effects and improving data reliability.[1][3]

Mechanism of Action

Lincomycin inhibits bacterial protein synthesis by binding to the 23S portion of the 50S ribosomal subunit. This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and the elongation of the peptide chain, ultimately leading to the cessation of bacterial protein synthesis.

Lincomycin_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome Ribosomal Subunits Bacterial_Ribosome Bacterial Ribosome (70S) 50S 50S Subunit Bacterial_Ribosome->50S dissociates into 30S 30S Subunit Bacterial_Ribosome->30S Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S->Protein_Synthesis_Inhibition Blocks peptide bond formation Lincomycin Lincomycin Lincomycin->50S Binds to 23S rRNA tRNA Peptidyl-tRNA tRNA->50S Binding site blocked

Figure 1: Mechanism of action of Lincomycin.

Experimental Protocol

This protocol is intended for the quantitative analysis of Lincomycin in plasma samples.

Materials and Reagents
  • Lincomycin hydrochloride (Reference Standard)

  • This compound (Internal Standard)[2]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free plasma

LC-MS/MS Instrumentation
  • Liquid Chromatograph: UPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Preparation of Stock and Working Solutions
  • Lincomycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lincomycin hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Lincomycin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow Start Start: Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Figure 2: Sample preparation workflow.

LC-MS/MS Method Parameters

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Lincomycin 407.2359.20.13015
407.2126.10.13025
This compound 410.2359.20.13015
410.2126.10.13025

Method Validation Summary

The method was validated according to regulatory guidelines.[4] A summary of the validation results is presented below.

Linearity

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL in plasma. The coefficient of determination (r²) was >0.99.

Table 4: Calibration Curve Details

ParameterResult
Concentration Range 10 - 5000 ng/mL
Regression Equation y = mx + c (weighted 1/x²)
Correlation Coefficient (r²) > 0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 5: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 10≤ 15± 15≤ 15± 15
LQC 30≤ 10± 10≤ 10± 10
MQC 500≤ 8± 8≤ 8± 8
HQC 4000≤ 7± 7≤ 7± 7
Recovery and Matrix Effect

The extraction recovery of Lincomycin and this compound was consistent across all QC levels. The matrix effect was assessed and found to be minimal and compensated for by the use of the deuterated internal standard.

Table 6: Recovery and Matrix Effect

ParameterLincomycinThis compound
Extraction Recovery > 85%> 85%
Matrix Factor 0.95 - 1.050.95 - 1.05
IS Normalized Matrix Factor 0.98 - 1.02-

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of Lincomycin in plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies.

References

Application of Lincomycin-d3 in Pharmacokinetic Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lincomycin-d3 as an internal standard in pharmacokinetic (PK) studies of Lincomycin. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample preparation and analysis, thereby ensuring accurate and precise quantification of the analyte in biological matrices.[1][2]

Introduction to Lincomycin and the Role of this compound

Lincomycin is a lincosamide antibiotic used to treat serious infections caused by susceptible Gram-positive bacteria.[3][4] Its therapeutic efficacy is dependent on maintaining an adequate concentration at the site of infection for a sufficient duration. Pharmacokinetic studies are therefore essential to determine the optimal dosing regimens.

This compound is a deuterated form of Lincomycin. As a stable isotope-labeled internal standard (SIL-IS), it is the preferred choice for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] Its chemical and physical properties are nearly identical to Lincomycin, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and improving assay accuracy and precision.[6][7]

Application Notes

The primary application of this compound is as an internal standard for the quantitative determination of Lincomycin in various biological matrices during preclinical and clinical pharmacokinetic studies. This enables the accurate measurement of key PK parameters such as:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • AUC: Area under the concentration-time curve

  • t1/2: Elimination half-life

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation

Summary of Lincomycin Pharmacokinetic Parameters from Various Studies

The following table summarizes key pharmacokinetic parameters of Lincomycin determined in different species. The use of robust analytical methods, often employing an internal standard, is fundamental to generating such data.

SpeciesDose & RouteCmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)Analytical Method
Human 600 mg IM11.615.4 ± 1.0-Not Specified
Human 600 mg IV (2h infusion)15.9-5.4 ± 1.0-Not Specified
Cat 10 mg/kg IM7.97 ± 2.310.12 ± 0.053.56 ± 0.6282.55 ± 23.64Not Specified
Cat 15 mg/kg Oral22.52 ± 10.970.80 ± 0.11-81.78 ± 24.05Not Specified
Geese 15 mg/kg IV--4.19-UHPLC-MS/MS
Geese 15 mg/kg IM---109UHPLC-MS/MS
Geese 50 mg/kg Oral---95UHPLC-MS/MS

Experimental Protocols

Protocol 1: General Pharmacokinetic Study Workflow

This protocol outlines the typical workflow for a preclinical or clinical pharmacokinetic study of Lincomycin using this compound as an internal standard.

G cluster_prestudy Pre-Study cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis cluster_data_analysis Data Analysis & Reporting Protocol_Design Protocol Design & Ethical Approval Dosing Lincomycin Administration (e.g., IV, IM, Oral) Protocol_Design->Dosing Sampling Biological Sample Collection (e.g., Blood, Plasma) at Pre-defined Time Points Dosing->Sampling Processing Sample Processing & Storage (e.g., Centrifugation, Freezing) Sampling->Processing Sample_Prep Sample Preparation (Spiking with this compound) Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Quantification Data Acquisition & Quantification LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc Reporting Final Study Report Parameter_Calc->Reporting

Caption: Workflow of a typical pharmacokinetic study.

Protocol 2: Sample Preparation from Plasma/Serum

This protocol describes a common procedure for extracting Lincomycin from plasma or serum samples prior to LC-MS/MS analysis.[8]

Materials:

  • Plasma/serum samples

  • This compound internal standard working solution

  • Phosphoric acid

  • Acetonitrile (ACN)

  • Solid Phase Extraction (SPE) cartridges

  • Centrifuge

  • Vortex mixer

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a 200 µL aliquot of each plasma sample, add 10 µL of the this compound internal standard working solution.[8]

  • Add 190 µL of phosphoric acid for protein precipitation.[8]

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and load it onto a pre-conditioned SPE cartridge.

  • Wash the SPE cartridge with water.

  • Elute the analyte and internal standard with an appropriate solvent (e.g., 60% ACN).[8]

  • The eluate is then ready for injection into the LC-MS/MS system.

G Start Start with Plasma/Serum Sample Spike_IS Spike with this compound Internal Standard Start->Spike_IS Precipitate Add Phosphoric Acid for Protein Precipitation Spike_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant SPE_Cleanup Solid Phase Extraction (SPE) Cleanup Collect_Supernatant->SPE_Cleanup Wash Wash SPE Cartridge SPE_Cleanup->Wash Elute Elute Lincomycin & this compound Wash->Elute Inject Inject into LC-MS/MS Elute->Inject

Caption: Plasma/serum sample preparation workflow.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of Lincomycin. Specific parameters should be optimized for the instrument in use.

LC Parameters:

  • Column: A C18 column (e.g., CORTECS T3, 100 x 2.1 mm, 2.7 µm) is commonly used.[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 2 µL.[8]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

  • MRM Transitions:

    • Lincomycin: Precursor ion (Q1) -> Product ion (Q3)

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • Specific m/z values for precursor and product ions should be determined by direct infusion of the analytical standards.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Lincomycin to this compound against the concentration of the calibration standards.

  • The concentration of Lincomycin in the unknown samples is then determined from this calibration curve.

G Sample_Injection Inject Prepared Sample LC_Separation Chromatographic Separation (C18 Column) Sample_Injection->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Selection_Q1 Mass Selection of Precursor Ions (Q1) Ionization->Mass_Selection_Q1 Fragmentation_Q2 Collision-Induced Dissociation (Q2) Mass_Selection_Q1->Fragmentation_Q2 Mass_Selection_Q3 Mass Selection of Product Ions (Q3) Fragmentation_Q2->Mass_Selection_Q3 Detection Detection & Signal Generation Mass_Selection_Q3->Detection Data_Processing Data Processing (Peak Integration & Ratio Calculation) Detection->Data_Processing

Caption: LC-MS/MS analytical workflow.

Method Validation Parameters

A robust LC-MS/MS method for Lincomycin quantification should be validated according to regulatory guidelines. The following table presents typical validation parameters.

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.99> 0.99[8][9]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.01 - 0.2 ng/mL[8]
Accuracy Within ±15% of nominal value (±20% at LLOQ)86.1% to 109.0%[8]
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)< 12.0%[8]
Recovery (%) Consistent, precise, and reproducible71.11% to 98.30%[10]
Matrix Effect Should be minimal and compensated by the ISNo significant effect observed[8]

Mechanism of Action of Lincomycin

For context, it is important to understand the mechanism of action of Lincomycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[3][4][11]

G cluster_ribosome Bacterial Ribosome 50S 50S Subunit Protein_Synthesis Protein Synthesis 30S 30S Subunit Lincomycin Lincomycin Lincomycin->50S Binds to Inhibition Inhibition Inhibition->Protein_Synthesis

Caption: Mechanism of action of Lincomycin.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Lincomycin in pharmacokinetic studies. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of drug development and analysis. The use of a stable isotope-labeled internal standard, coupled with a validated LC-MS/MS method, is paramount for generating high-quality pharmacokinetic data.

References

Application Note: In Vitro Metabolic Stability of Lincomycin using Lincomycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic used to treat serious bacterial infections. Understanding its metabolic stability is crucial for predicting its pharmacokinetic profile, including its half-life and potential for drug-drug interactions. In vitro metabolic stability assays are essential tools in drug discovery and development for this purpose.[1] This application note provides a detailed protocol for assessing the metabolic stability of Lincomycin in human liver microsomes (HLM) using a stable isotope-labeled internal standard, Lincomycin-d3, for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary mechanism of hepatic drug metabolism involves cytochrome P450 (CYP) enzymes.[2][3] For the structurally related antibiotic, clindamycin, the major metabolic pathways are N-demethylation and sulfoxidation, primarily catalyzed by the CYP3A4 isozyme.[4] It is hypothesized that Lincomycin undergoes similar metabolic transformations. This study outlines a method to determine the rate of disappearance of Lincomycin when incubated with HLM, allowing for the calculation of key pharmacokinetic parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).

Materials and Reagents

  • Lincomycin hydrochloride (≥98% purity)

  • This compound (stable isotope-labeled internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Positive control substrate with known metabolic stability (e.g., testosterone (B1683101) or verapamil)

Experimental Protocols

Preparation of Stock Solutions
  • Lincomycin Stock Solution (10 mM): Prepare a 10 mM stock solution of Lincomycin in a suitable solvent such as DMSO or methanol.

  • This compound Internal Standard (IS) Working Solution (1 µM): Prepare a 1 µM working solution of this compound in acetonitrile. This solution will be used to quench the reaction and provide a consistent internal standard concentration for LC-MS/MS analysis.

  • Positive Control Stock Solution (10 mM): Prepare a 10 mM stock solution of a positive control compound in the same solvent as Lincomycin.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol is based on the substrate depletion method, where the disappearance of the parent compound is monitored over time.

  • Preparation of Incubation Mixture:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a microsomal suspension in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the HLM suspension and the Lincomycin stock solution. The final concentration of Lincomycin in the incubation should be 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation mixture should be 200 µL.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the enzymatic reaction by adding the 25 µL aliquot to a tube or well containing 100 µL of ice-cold acetonitrile with the 1 µM this compound internal standard.

    • Vortex the samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Control Incubations:

    • Negative Control (-NADPH): Perform an incubation at the final time point (60 minutes) without the NADPH regenerating system to assess for any non-enzymatic degradation.

    • Positive Control: Incubate a known CYP3A4 substrate (e.g., testosterone) under the same conditions to verify the metabolic activity of the HLM.

LC-MS/MS Analysis

The quantification of Lincomycin and this compound is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation of Lincomycin from potential metabolites and matrix components.

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions (Illustrative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Lincomycin: The precursor ion is [M+H]⁺ with m/z 407.2. A common product ion is m/z 126.1.

      • This compound: The precursor ion is [M+H]⁺ with m/z 410.2. The corresponding product ion would also be m/z 126.1.

Data Analysis and Presentation

  • Quantification: The concentration of Lincomycin at each time point is determined by calculating the peak area ratio of Lincomycin to the this compound internal standard and comparing this to a calibration curve.

  • Calculation of Metabolic Stability Parameters:

    • Plot the natural logarithm of the percentage of Lincomycin remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • In Vitro Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Illustrative Quantitative Data

The following tables present hypothetical data for the metabolic stability of Lincomycin in human liver microsomes for illustrative purposes.

Table 1: Disappearance of Lincomycin in Human Liver Microsomes over Time

Time (minutes)% Lincomycin Remaining
0100
595.2
1586.1
3074.3
4563.9
6055.0

Table 2: Calculated Metabolic Stability Parameters for Lincomycin

ParameterValue
Elimination Rate Constant (k)0.010 min⁻¹
In Vitro Half-life (t½)69.3 minutes
Intrinsic Clearance (CLint)14.4 µL/min/mg protein

Visualizations

Proposed Metabolic Pathway of Lincomycin

G Lincomycin Lincomycin N_Demethyl N-Demethyl Lincomycin Lincomycin->N_Demethyl N-demethylation (CYP3A4) Sulfoxide Lincomycin S-Oxide Lincomycin->Sulfoxide Sulfoxidation (CYP3A4)

Caption: Proposed metabolic pathway of Lincomycin.

Experimental Workflow for Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_reagents Prepare Stock Solutions (Lincomycin, this compound) start_reaction Initiate Reaction with NADPH prep_reagents->start_reaction prep_hlm Prepare HLM Suspension and NADPH Solution prep_hlm->start_reaction time_points Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with Acetonitrile + this compound (IS) time_points->quench centrifuge Protein Precipitation & Centrifugation quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate % Remaining lcms->calc params Determine t½ and CLint calc->params

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion

The described protocol provides a robust method for evaluating the metabolic stability of Lincomycin in human liver microsomes. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in the LC-MS/MS quantification. The resulting in vitro half-life and intrinsic clearance data are valuable for early-stage drug development, aiding in the prediction of in vivo pharmacokinetic behavior and the potential for metabolic drug-drug interactions. Based on the metabolism of the related compound clindamycin, it is likely that CYP3A4 is a key enzyme in the metabolism of Lincomycin.[4] Further studies could involve using specific CYP450 inhibitors or recombinant enzymes to confirm the contribution of individual CYPs to Lincomycin metabolism.

References

Quantitative Analysis of Lincomycin in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note describes a robust and sensitive analytical method for the quantification of Lincomycin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Lincomycin-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, providing a clean extract and minimizing matrix effects. The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Lincomycin is a lincosamide antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of Lincomycin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize patient dosing. LC-MS/MS has become the preferred technique for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the overall accuracy and precision of the method.[2]

This application note provides a detailed protocol for the extraction and quantification of Lincomycin in human plasma, along with a summary of the method's performance characteristics.

Experimental

Materials and Reagents
  • Lincomycin hydrochloride (≥98% purity)

  • This compound (≥95% purity)[2]

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Agilent 1290 Infinity or equivalent[2]

  • Mass Spectrometer: AB SCIEX API 5500 Triple Quadrupole or equivalent[2]

  • Analytical Column: SunFire C18, 2.1 x 50 mm, 3.5 µm or equivalent[2]

Standard and Sample Preparation

2.3.1. Stock Solutions

  • Lincomycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lincomycin hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

2.3.2. Working Solutions

  • Calibration Standards (0.5 - 200 ng/mL): Prepare a series of working standard solutions by serial dilution of the Lincomycin stock solution with a 50:50 mixture of acetonitrile and water.

  • Quality Control (QC) Samples (1.5, 75, and 150 ng/mL): Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

2.3.3. Sample Preparation Protocol

  • Thaw frozen human plasma samples at room temperature.[3]

  • Vortex the plasma samples to ensure homogeneity.[3]

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the 100 ng/mL this compound internal standard working solution.[3]

  • Add 250 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 10 seconds.

  • Centrifuge the tubes at 14,800 rpm for 5 minutes.[3]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

2.4.1. Liquid Chromatography Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 95
    2.0 95
    2.1 5

    | 4.0 | 5 |

2.4.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
Lincomycin (Quantifier) 407.0126.01503580
Lincomycin (Qualifier) 407.0359.01502580
This compound (IS) 410.0126.01503580

Results and Discussion

Method Validation Summary

The analytical method was validated according to standard bioanalytical method validation guidelines. The results are summarized in the table below.

Validation ParameterResult
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) >0.99[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) <15%
Recovery 85 - 105%
Matrix Effect Minimal and compensated by the internal standard

The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL with a correlation coefficient (r²) greater than 0.99.[2] The accuracy and precision of the method were within the acceptable limits of ±15% for all QC levels. The recovery of Lincomycin from human plasma was consistent and reproducible.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation with Acetonitrile add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Lincomycin calibration->quantification

Caption: Experimental workflow for Lincomycin analysis.

validation_parameters method Analytical Method Validation linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity recovery Recovery method->recovery stability Stability method->stability

Caption: Key parameters for method validation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Lincomycin in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol makes this method well-suited for high-throughput analysis in a clinical or research setting. The method has been successfully validated and is ready for use in pharmacokinetic studies and therapeutic drug monitoring of Lincomycin.

References

Application Notes and Protocols for Lincomycin Analysis Using Lincomycin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of Lincomycin (B1675468) in various biological matrices, utilizing Lincomycin-d3 as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Lincomycin is a lincosamide antibiotic used in veterinary medicine to treat bacterial infections.[1] Monitoring its residue levels in food products of animal origin is crucial for ensuring consumer safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2][3]

This document outlines three common and effective sample preparation techniques: protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), with specific protocols for different matrices.

Quantitative Data Summary

The following tables summarize the performance of various sample preparation methods for Lincomycin analysis using this compound as an internal standard.

Table 1: Performance Data for Protein Precipitation Method

MatrixPrecipitating AgentRecovery (%)LOQ (µg/kg)LOD (µg/kg)
Chicken PlasmaAcetonitrile (B52724)Not Specified4.8613.98
Human SerumPhosphoric Acid / AcetonitrileNot SpecifiedNot SpecifiedNot Specified

Table 2: Performance Data for Solid-Phase Extraction (SPE) Method

MatrixSPE CartridgeRecovery (%)LOQ (µg/kg)LOD (µg/kg)
Chicken FeathersChromabond® Florisil®98 - 1016219
Chicken MuscleChromabond® Florisil®98 - 1017322
Chicken LiverChromabond® Florisil®98 - 1013410
HoneyOasis HLB84 - 107Not Specified7
MilkCu-Based MOF92.3 - 97.2Not Specified0.013 (ng/mL)

Table 3: Performance Data for Liquid-Liquid Extraction (LLE) Method

MatrixExtraction SolventRecovery (%)LOQ (µg/kg)LOD (µg/kg)
EggsAcetonitrile81 - 1201 - 100.3 - 4.0
Animal TissuesAcetonitrile71.11 - 98.3040 - 6025 - 40

Experimental Workflow

The general workflow for Lincomycin analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (Plasma, Tissue, Milk, etc.) Spike Spike with This compound (IS) Sample->Spike Add Internal Standard Extraction Extraction (PPT, SPE, or LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Isolate Analyte LC_Separation LC Separation Evaporation->LC_Separation Prepare for Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Elution Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Signal Acquisition

Caption: General experimental workflow for Lincomycin analysis.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a rapid and straightforward method for removing proteins from plasma and serum samples prior to LC-MS/MS analysis.

Materials and Reagents:

  • Biological plasma or serum samples

  • This compound internal standard solution

  • Acetonitrile (HPLC grade) or Methanol (B129727) (HPLC grade), chilled

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • Syringe filters (0.22 µm or 0.45 µm)

  • Autosampler vials

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add an appropriate volume of the this compound internal standard solution.

  • Add 300 µL of cold acetonitrile or methanol to the sample (a 3:1 solvent-to-sample ratio).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Tissue and Milk Samples

SPE is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation, which is particularly beneficial for complex matrices like tissues and milk.[4][5]

Materials and Reagents:

  • Homogenized tissue samples or milk samples

  • This compound internal standard solution

  • Extraction solvent (e.g., Methanol, Acetonitrile)[4]

  • SPE cartridges (e.g., Oasis HLB, Chromabond® Florisil®)[4]

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., Water/Methanol mixture)

  • Elution solvent (e.g., Acetonitrile with 1% Formic Acid)[5]

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporation system

Procedure:

  • Weigh 1 g of homogenized tissue or pipette 1 mL of milk into a centrifuge tube.

  • Add an appropriate volume of the this compound internal standard solution.

  • Add 5 mL of the extraction solvent (e.g., methanol for tissues).[4]

  • Vortex for 2 minutes and then centrifuge at 4000 x g for 10 minutes.

  • Collect the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interfering substances.

  • Elution: Elute the analytes with 5 mL of the elution solvent (e.g., acetonitrile with 1% formic acid).[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Egg Samples

LLE is a classic sample preparation technique based on the differential solubility of the analyte in two immiscible liquids.

Materials and Reagents:

  • Homogenized whole egg samples

  • This compound internal standard solution

  • Extraction solvent: Acetonitrile[6]

  • 0.15 M EDTA solution[6]

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

Procedure:

  • Weigh 2 g of the homogenized egg sample into a 50 mL centrifuge tube.

  • Add an appropriate volume of the this compound internal standard solution.[6]

  • Add 900 µL of 0.15 M EDTA solution.[6]

  • Add 2.4 mL of acetonitrile.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 5000 x g for 10 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

  • Repeat the extraction of the remaining sample with another 3 mL of acetonitrile.[6]

  • Combine the acetonitrile extracts.

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

References

Application Notes & Protocols: The Role of Lincomycin-d3 in Bioequivalence Studies of Lincomycin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The establishment of bioequivalence is a critical step in the approval of generic drug products. It ensures that the generic formulation performs in the same manner as the reference listed drug. For Lincomycin, an antibiotic used to treat a variety of bacterial infections, demonstrating bioequivalence of a new oral formulation requires a robust and accurate analytical methodology. The use of a stable isotope-labeled internal standard, such as Lincomycin-d3, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Lincomycin in biological matrices. This document provides detailed application notes and protocols for conducting a bioequivalence study of Lincomycin formulations, with a specific focus on the validated use of this compound.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis because they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample processing and analysis. This minimizes variability and improves the accuracy and precision of the results.[1]

I. Bioequivalence Study Protocol: An Overview

A bioequivalence study for a Lincomycin oral formulation is typically conducted as a randomized, two-period, two-sequence, single-dose, crossover study in healthy adult human subjects. The primary objective is to compare the rate and extent of absorption of a test Lincomycin formulation against a reference formulation.

Key Pharmacokinetic Parameters for Bioequivalence Assessment:

  • Cmax: Maximum observed plasma concentration.

  • AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-∞): The area under the plasma concentration-time curve from time zero to infinity.

For a generic drug to be considered bioequivalent to a reference drug, the 90% confidence interval for the ratio of the geometric means (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞) must fall within the acceptance range of 80.00% to 125.00%.

Experimental Workflow for a Lincomycin Bioequivalence Study

Bioequivalence_Workflow cluster_study_design Study Design and Conduct cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Pharmacokinetic and Statistical Analysis Subject_Screening Subject Screening and Enrollment Randomization Randomization to Treatment Sequence (Test or Reference First) Subject_Screening->Randomization Dosing_Period1 Period 1: Administration of Assigned Formulation Randomization->Dosing_Period1 Blood_Sampling Serial Blood Sampling at Predetermined Time Points Dosing_Period1->Blood_Sampling Washout Washout Period (at least 5 half-lives of Lincomycin) Dosing_Period2 Period 2: Crossover Administration of Alternate Formulation Washout->Dosing_Period2 Dosing_Period2->Blood_Sampling After Period 2 Blood_Sampling->Washout After Period 1 Sample_Processing Plasma Sample Preparation (Protein Precipitation) with this compound Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis of Lincomycin and this compound Sample_Processing->LCMS_Analysis Data_Processing Peak Integration and Concentration Calculation LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Data_Processing->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Conclusion on Bioequivalence Stat_Analysis->BE_Conclusion

Bioequivalence Study Workflow

II. Bioanalytical Method Using LC-MS/MS with this compound

A validated LC-MS/MS method is crucial for the accurate quantification of Lincomycin in plasma samples. The use of this compound as an internal standard is integral to this process.

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Lincomycin and this compound in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by spiking blank human plasma with known concentrations of Lincomycin.

    • Prepare QC samples at low, medium, and high concentrations in blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lincomycin 407.2126.1
This compound 410.2126.1

Note: The specific ions may vary slightly depending on the instrument and conditions.

Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria for key validation parameters.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor should have a CV ≤ 15%
Stability Analyte should be stable under various storage and processing conditions
Quantitative Data from a Representative Validated Method

The following tables present example data from a validated LC-MS/MS method for the quantification of Lincomycin in human plasma using this compound.

Table 1: Calibration Curve for Lincomycin in Human Plasma

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)
5.04.998.0
10.010.2102.0
50.051.5103.0
100.098.798.7
500.0505.0101.0
1000.0990.099.0
2000.02040.0102.0

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ5.05.16.5102.07.8103.5
Low15.014.84.298.75.199.2
Medium150.0153.03.1102.04.5101.5
High1500.01485.02.599.03.899.5

III. Data Analysis and Interpretation

Logical Relationship for Bioequivalence Assessment

Bioequivalence_Logic PK_Parameters Calculate Cmax, AUC(0-t), AUC(0-∞) for each subject for both Test and Reference Formulations Log_Transform Log-transform the calculated PK parameters PK_Parameters->Log_Transform ANOVA Perform Analysis of Variance (ANOVA) to assess formulation, period, and sequence effects Log_Transform->ANOVA Ratio_CI Calculate the 90% Confidence Interval for the ratio of geometric means (Test/Reference) for each PK parameter ANOVA->Ratio_CI Decision Is the 90% CI for Cmax, AUC(0-t), and AUC(0-∞) within 80.00% to 125.00%? Ratio_CI->Decision Bioequivalent Formulations are Bioequivalent Decision->Bioequivalent Yes Not_Bioequivalent Formulations are Not Bioequivalent Decision->Not_Bioequivalent No

Bioequivalence Decision Logic
Pharmacokinetic Results from a Hypothetical Bioequivalence Study

The following table summarizes the pharmacokinetic parameters obtained from a hypothetical bioequivalence study of a test and reference Lincomycin formulation.

Table 3: Summary of Pharmacokinetic Parameters

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (Test/Ref) %90% Confidence Interval
Cmax (ng/mL) 1850 ± 4501900 ± 48097.490.5% - 104.8%
AUC(0-t) (ngh/mL) 8500 ± 15008700 ± 160097.792.3% - 103.4%
AUC(0-∞) (ngh/mL) 8900 ± 16509100 ± 170097.892.5% - 103.5%

Based on the results presented in Table 3, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞) for the test and reference Lincomycin formulations fall within the regulatory acceptance range of 80.00% to 125.00%. Therefore, the test formulation can be considered bioequivalent to the reference formulation.

IV. Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis is a robust and reliable approach for determining the bioequivalence of Lincomycin formulations. The detailed protocols and application notes provided in this document outline the necessary steps for conducting a successful bioequivalence study, from study design and sample analysis to data interpretation. Adherence to these methodologies and regulatory guidelines is essential for ensuring the therapeutic equivalence of generic Lincomycin products.

References

Application Note: Quantitative Determination of Lincomycin in Animal Tissue Samples by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Lincomycin (B1675468) in various animal tissue samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Lincomycin-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision.[1][2] The sample preparation involves a straightforward protein precipitation followed by optional solid-phase extraction for cleaner extracts. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in edible tissues.[1][3]

Introduction

Lincomycin is a lincosamide antibiotic widely used in veterinary medicine to treat bacterial infections in various animal species.[4][5] Monitoring its concentration in animal tissues is crucial for ensuring food safety, assessing drug efficacy, and conducting pharmacokinetic research.[3][6] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by LC-MS/MS as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2] This application note provides a detailed protocol for the extraction and quantification of Lincomycin in tissue samples.

Experimental Protocol

Materials and Reagents
  • Lincomycin Hydrochloride (Reference Standard)

  • This compound (Internal Standard)[1][7][8]

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium (B1175870) Formate (B1220265)

  • Water (Ultrapure)

  • Tissue Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) Cartridges (Optional, e.g., Chromabond® Florisil®)[3]

  • LC-MS/MS System (e.g., Agilent® 1290 Infinity LC coupled to an AB SCIEX® API 5500 mass spectrometer)[3]

Sample Preparation
  • Tissue Homogenization: Weigh 1 g of the tissue sample (e.g., muscle, liver) and add 3 mL of extraction solvent (e.g., acetonitrile or methanol). Homogenize the sample until a uniform consistency is achieved.

  • Internal Standard Spiking: Add an appropriate amount of this compound internal standard solution to the homogenate.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • (Optional) Solid-Phase Extraction (SPE) for Clean-up:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent.[3]

  • Evaporation and Reconstitution: Evaporate the collected supernatant or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 2.1 mm, 5 µm) is commonly used.[9]

    • Mobile Phase: A gradient or isocratic elution can be employed using a mixture of acetonitrile and water, both containing a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.[9]

    • Flow Rate: A typical flow rate is 0.2 mL/min.[9]

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor and Product Ions: The presence of Lincomycin can be confirmed by monitoring the transition of the precursor ion (m/z 407.2) to its characteristic product ions (m/z 126.1 and 359.2).[9] For quantification, the transition 407.2 -> 126.1 is often used.[3]

    • Internal Standard Transitions: Monitor the appropriate transitions for this compound.

Data Presentation

The quantitative performance of the method should be validated to ensure reliability. The following tables summarize typical validation parameters obtained from various studies.

Table 1: Method Validation Parameters for Lincomycin Determination in a Variety of Tissue Types.

ParameterMuscleLiverFeathers
Linearity (r²) >0.99[3]>0.99[3]>0.99[3]
Recovery (%) 98 - 101[3]98 - 101[3]98 - 101[3]
Precision (RSD%) < 15%< 15%< 15%
LOD (µg/kg) 22[3]10[3]19[3]
LOQ (µg/kg) 73[3]34[3]62[3]

Table 2: LC-MS/MS Parameters for Lincomycin Analysis.

ParameterValue
Ionization Mode ESI Positive
Precursor Ion (m/z) 407.2[9]
Product Ion 1 (Quantifier, m/z) 126.1[9]
Product Ion 2 (Qualifier, m/z) 359.2[9]
Retention Time (min) ~2.26[3]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_cleanup Optional Clean-up cluster_analysis Analysis A Tissue Sample (1g) B Homogenization (with Extraction Solvent) A->B C Spike with This compound (IS) B->C D Protein Precipitation (Vortex) C->D E Centrifugation (10,000 rpm, 10 min) D->E F Collect Supernatant E->F G Solid-Phase Extraction (SPE) F->G Optional H Evaporation and Reconstitution F->H G->H I Filtration (0.22 µm) H->I J LC-MS/MS Analysis I->J K Data Quantification J->K

Caption: Experimental workflow for the determination of Lincomycin in tissue samples.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of Lincomycin in animal tissue samples. The protocol is straightforward and can be adapted for high-throughput analysis in various research and regulatory settings. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.

References

Application Note: Quantitative Analysis of Lincomycin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic effective against most Gram-positive bacteria. Its therapeutic use necessitates accurate and reliable quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of lincomycin in human plasma using its deuterated internal standard, Lincomycin-d3 (B13706032). The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following tables summarize the key validation parameters of the described LC-MS/MS method.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Lincomycin5 - 100> 0.990.21

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
592.82 - 100.401.19 - 6.401.19 - 6.40
5092.82 - 100.401.19 - 6.401.19 - 6.40
10092.82 - 100.401.19 - 6.401.19 - 6.40

Table 3: Recovery

AnalyteSpiked Concentration (ng/mL)Recovery (%)
Lincomycin572.70 - 84.13
Lincomycin5072.70 - 84.13
Lincomycin10072.70 - 84.13

Experimental Protocols

Materials and Reagents
  • Lincomycin hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of lincomycin and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the lincomycin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 5 to 100 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15, 40, and 80 ng/mL) in human plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.5 min: 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: 5% B

Mass Spectrometry

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Lincomycin (Quantifier)407.2126.115035
Lincomycin (Qualifier)407.2359.215025
This compound (Quantifier)410.2126.115035
  • Source Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

Experimental Workflow and Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is_add Add 20 µL this compound IS plasma->is_add precip Add 300 µL Acetonitrile is_add->precip vortex Vortex 1 min precip->vortex centrifuge Centrifuge 10,000 rpm, 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification using Calibration Curve detection->quant report Generate Report quant->report

Caption: LC-MS/MS workflow for Lincomycin quantification.

mrm_logic cluster_lincomycin Lincomycin cluster_lincomycin_d3 This compound (Internal Standard) L_pre Precursor Ion (m/z 407.2) L_prod1 Product Ion 1 (m/z 126.1) Quantifier L_pre->L_prod1 L_prod2 Product Ion 2 (m/z 359.2) Qualifier L_pre->L_prod2 IS_pre Precursor Ion (m/z 410.2) IS_prod Product Ion (m/z 126.1) Quantifier IS_pre->IS_prod

Caption: MRM transitions for Lincomycin and its internal standard.

Application Notes and Protocols for the Analysis of Lincomycin in Environmental Samples using Lincomycin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468), a lincosamide antibiotic, is utilized in both human and veterinary medicine. Its presence in the environment, primarily through agricultural runoff and wastewater discharge, is a growing concern due to the potential for antibiotic resistance development. Accurate and sensitive quantification of lincomycin in complex environmental matrices such as soil and water is crucial for monitoring its fate and impact. The use of a stable isotope-labeled internal standard, such as Lincomycin-d3, is essential for robust and reliable quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2]

This compound is a deuterated analog of lincomycin, sharing identical chemical and physical properties with the parent compound.[1] This allows it to co-elute with lincomycin during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

This document provides detailed application notes and a generalized protocol for the analysis of lincomycin in environmental samples using this compound as an internal standard.

Quantitative Data Summary

The following table summarizes the performance characteristics of analytical methods for lincomycin quantification using an isotopic internal standard across various matrices.

MatrixMethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
WaterSPE-LC-MS/MS----[2]
SoilLSE/ASE-LC-MS/MS-0.5 - 2.0 µg/kg1.0 - 20.0 µg/kg-[3]
PlasmaUHPLC-MS/MSThis compound0.05 - 0.7 µg/kg1 µg/L89 - 112[1]
Tissues (liver, kidney, muscle)UHPLC-MS/MSThis compound0.05 - 0.7 µg/kg5.0 µg/kg89 - 112[1]
Human SerumLC-MS/MSThis compound-<0.2 ng/mL-[4]
MilkSPE-HPLC-MS/MS-0.013 ng/mL-92.3 - 97.2[5]
Broiler Chicken PlasmaHPLC-13.98 µg/mL4.86 µg/mL-[6]

Note: Data is compiled from multiple sources and methodologies may vary.

Experimental Protocols

The following are generalized protocols for the analysis of lincomycin in water and soil samples. These should be adapted and validated for specific laboratory conditions and sample characteristics.

Protocol 1: Analysis of Lincomycin in Water Samples

1. Materials and Reagents

  • Lincomycin hydrochloride reference standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lincomycin and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent (e.g., methanol/water mixture) to prepare a series of calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will yield a consistent and appropriate response in the LC-MS/MS system.

3. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Collection and Fortification: Collect water samples in clean containers. Prior to extraction, spike a known volume of the sample with the this compound internal standard spiking solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol followed by ultrapure water.

  • Sample Loading: Load the pre-spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with ultrapure water to remove interfering substances.

  • Elution: Elute the retained analytes (lincomycin and this compound) with methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for both lincomycin and this compound (one for quantification and one for confirmation). Specific transitions should be optimized in-house.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of lincomycin to the peak area of this compound against the concentration of the calibration standards.

  • Quantify the concentration of lincomycin in the samples using the linear regression equation derived from the calibration curve.

Protocol 2: Analysis of Lincomycin in Soil and Sediment Samples

1. Materials and Reagents

  • Same as for water analysis.

  • Extraction solvent (e.g., a mixture of acetonitrile, water, and formic acid).

2. Sample Preparation (Solvent Extraction and SPE Cleanup)

  • Sample Collection and Homogenization: Collect soil/sediment samples and air-dry or freeze-dry them. Homogenize the sample by grinding and sieving.

  • Extraction:

    • Weigh a known amount of the homogenized sample into a centrifuge tube.

    • Spike the sample with the this compound internal standard spiking solution.

    • Add the extraction solvent.

    • Vortex or sonicate the sample for a specified period to ensure efficient extraction.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the supernatant.

  • SPE Cleanup: Dilute the supernatant with ultrapure water and proceed with the SPE procedure as described in Protocol 1 (steps 3.2 to 3.6) for cleanup and concentration.

3. LC-MS/MS Analysis and Data Analysis

  • Follow the same LC-MS/MS analysis and data analysis procedures as described in Protocol 1 (sections 4 and 5).

Workflow and Pathway Diagrams

Environmental_Sample_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Environmental Sample (Water or Soil) spike Spike with This compound (Internal Standard) sample->spike extraction Extraction (Solvent Extraction for Soil / Direct Loading for Water) spike->extraction cleanup Solid Phase Extraction (SPE) Cleanup and Concentration extraction->cleanup reconstitution Evaporation and Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis (C18 Column, ESI+, MRM) reconstitution->lcms calibration Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) lcms->calibration quantification Quantification of Lincomycin calibration->quantification result Final Result (Concentration in ng/L or µg/kg) quantification->result

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lincomycin-d3 Concentration as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of Lincomycin-d3 as an internal standard in your analytical workflows. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on achieving accurate and reproducible quantification of Lincomycin in various biological matrices. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound is a deuterium-labeled version of Lincomycin. It is used as an internal standard (IS) in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of quantifying Lincomycin in biological samples.[1] Because this compound is chemically and physically very similar to Lincomycin, it behaves almost identically during sample preparation, chromatography, and ionization. This allows it to compensate for variations that can occur during the analytical process, such as analyte loss during extraction or fluctuations in instrument response.

Q2: What is a typical concentration for this compound as an internal standard?

The optimal concentration of this compound can vary depending on the specific analytical method, the biological matrix being analyzed, and the expected concentration range of the analyte (Lincomycin). However, a common starting point is to use a concentration that produces a stable and appropriate signal intensity within the calibration range of the analyte. For the analysis of Lincomycin in human serum using LC-MS/MS, a working internal standard solution concentration of 0.2 µg/mL has been reported.[2] It is crucial to experimentally determine the optimal concentration for your specific application.

Q3: My internal standard signal is highly variable. What are the potential causes?

High variability in the this compound signal can stem from several factors:

  • Inconsistent Sample Preparation: Errors in pipetting the internal standard, variations in extraction efficiency, or incomplete sample mixing can all lead to inconsistent IS response.

  • Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can interfere with the ionization of the internal standard in the mass spectrometer, causing signal suppression or enhancement.

  • Instrument Instability: Fluctuations in the performance of the LC-MS system, such as an unstable spray in the ion source, can cause the signal to drift over time.

  • Internal Standard Stability: this compound may degrade in the biological matrix or in the prepared samples if not stored correctly.

Q4: Can the deuterium (B1214612) labeling in this compound affect its chromatographic behavior?

Yes, in some cases, deuterium-labeled internal standards can exhibit slightly different chromatographic retention times compared to their unlabeled counterparts. This phenomenon, known as the "isotope effect," is more pronounced with a higher number of deuterium atoms. While usually minor, it is important to verify that the this compound and Lincomycin peaks are adequately resolved from any interfering peaks and that the integration of both peaks is consistent.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when optimizing this compound concentration.

Observed Issue Potential Root Cause(s) Recommended Action(s)
High Variability in IS Signal Across Samples 1. Inconsistent addition of IS solution.2. Variable extraction recovery.3. Matrix effects differing between samples.1. Verify pipette accuracy and precision. Add IS early in the sample preparation process.2. Optimize the sample extraction procedure to ensure consistent recovery.3. Evaluate matrix effects by comparing IS response in neat solution versus matrix extracts. Consider further sample cleanup or dilution.
Low IS Signal Intensity 1. IS concentration is too low.2. Significant ion suppression.3. Poor extraction recovery of the IS.1. Increase the concentration of the this compound working solution.2. Optimize chromatographic separation to move the IS peak away from co-eluting matrix components. Adjust MS source parameters.3. Re-evaluate the extraction method for compatibility with Lincomycin.
High IS Signal Intensity (Potential for Detector Saturation) 1. IS concentration is too high.1. Decrease the concentration of the this compound working solution.
Drifting IS Signal Over an Analytical Run 1. Instrument instability (e.g., temperature fluctuations, unstable ESI spray).2. Degradation of IS in the autosampler.1. Allow the LC-MS system to fully equilibrate. Check for issues with the ion source and mobile phase delivery.2. Assess the stability of this compound in the final sample solvent over the duration of the analytical run.
Chromatographic Peak Tailing or Splitting for IS 1. Column degradation or contamination.2. Inappropriate mobile phase pH.1. Use a guard column and ensure proper sample cleanup. If necessary, wash or replace the analytical column.2. Verify that the mobile phase pH is suitable for the analysis of Lincomycin.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of this compound.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a known amount of solid this compound.

    • Dissolve the solid in a suitable solvent (e.g., methanol (B129727) or water) to achieve a final concentration of 1 mg/mL.

    • Store the stock solution in an amber vial at -20°C or below.

  • Intermediate and Working Solution Preparation:

    • Prepare one or more intermediate stock solutions by serially diluting the primary stock solution with the appropriate solvent.

    • Prepare the final working solution by diluting an intermediate stock solution. The concentration of the working solution should be chosen based on the expected analyte concentration range and the results of the optimization experiment (see Protocol 2). A starting concentration of 0.2 µg/mL can be considered based on published methods.[2]

Protocol 2: Optimization of this compound Concentration

This experiment is designed to determine the optimal concentration of this compound that provides a stable and appropriate signal across the calibration range of Lincomycin.

  • Prepare Analyte Calibration Standards: Prepare a series of at least six to eight calibration standards of unlabeled Lincomycin in the blank biological matrix of interest. The concentration range should cover the expected concentrations of your unknown samples.

  • Prepare Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., low, medium, and high).

  • Sample Preparation:

    • For each calibration standard concentration, prepare multiple replicates.

    • To each replicate, add a fixed volume of one of the this compound working solutions.

    • Process the samples using your established extraction procedure.

  • LC-MS Analysis: Analyze the prepared samples using your LC-MS method.

  • Data Analysis:

    • For each this compound concentration tested, plot the peak area of this compound across the range of analyte concentrations. The ideal IS concentration should yield a consistent and reproducible peak area.

    • Calculate the analyte-to-internal standard peak area ratio for each calibration standard.

    • Construct a calibration curve for each this compound concentration tested by plotting the peak area ratio against the analyte concentration.

    • Evaluate the linearity (coefficient of determination, r²) of each calibration curve. The optimal this compound concentration should result in a calibration curve with excellent linearity (typically r² > 0.99).

Data Presentation

Table 1: Example Data for Evaluating Internal Standard Concentration

Analyte Conc. (ng/mL)IS Peak Area (Low IS Conc.)IS Peak Area (Medium IS Conc.)IS Peak Area (High IS Conc.)
150,123250,6151,253,075
549,876251,3421,249,870
1050,345249,9871,255,432
5048,991252,1101,248,995
10049,567250,8761,251,765
50045,123245,6541,234,567
Average 49,004 250,097 1,248,951
%RSD 3.5% 0.8% 0.7%

In this example, the medium and high IS concentrations show lower relative standard deviation (%RSD), indicating better stability across the analyte concentration range.

Table 2: Bioanalytical Method Validation Acceptance Criteria

The following table summarizes typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra-run Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[3]
Inter-run Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[3]
Accuracy (% bias) Within ±15% (within ±20% at LLOQ)[4]
Analyte Stability Deviation within ±15% of nominal concentration

LLOQ: Lower Limit of Quantification, %CV: Percent Coefficient of Variation

Visualizations

Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation prep_analyte Prepare Analyte Calibration Standards sample_prep Spike Standards with IS & Extract Samples prep_analyte->sample_prep prep_is Prepare this compound Working Solutions (Low, Med, High) prep_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis eval_is_stability Assess IS Peak Area Stability (%RSD) lcms_analysis->eval_is_stability eval_linearity Evaluate Calibration Curve Linearity (r²) lcms_analysis->eval_linearity select_optimal Select Optimal IS Concentration eval_is_stability->select_optimal eval_linearity->select_optimal Troubleshooting_Logic cluster_investigate Investigation cluster_remediate Remediation start Inconsistent IS Signal Observed check_prep Review Sample Preparation Procedure start->check_prep check_matrix Evaluate for Matrix Effects start->check_matrix check_instrument Assess Instrument Performance start->check_instrument remediate_prep Refine Pipetting & Extraction Protocol check_prep->remediate_prep remediate_matrix Improve Sample Cleanup or Modify Chromatography check_matrix->remediate_matrix remediate_instrument Perform Instrument Maintenance & Calibration check_instrument->remediate_instrument end Consistent IS Signal Achieved remediate_prep->end Re-analyze Samples remediate_matrix->end Re-analyze Samples remediate_instrument->end Re-analyze Samples

References

addressing matrix effects in Lincomycin quantification with Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of Lincomycin (B1675468) using LC-MS/MS with Lincomycin-d3 as an internal standard, focusing on the identification and mitigation of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Lincomycin quantification?

A1: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in a sample matrix.[1][2] These components can be endogenous substances like phospholipids (B1166683) and proteins, or exogenous substances such as anticoagulants and dosing vehicles.[3] In the quantification of Lincomycin, matrix effects can lead to inaccurate and imprecise results by affecting the analyte's signal intensity.[1] Ion suppression is a common issue that can compromise the sensitivity and reproducibility of the assay.[2]

Q2: Why is this compound used as an internal standard (IS)?

A2: this compound is a stable isotope-labeled (SIL) version of Lincomycin. SIL internal standards are considered the gold standard for quantitative LC-MS/MS bioanalysis. Because this compound is chemically and physically almost identical to Lincomycin, it co-elutes chromatographically and experiences nearly the same degree of matrix effects and variability during sample processing. This allows it to effectively compensate for signal variations, ensuring the ratio of the analyte to the IS remains constant, which leads to more accurate and reliable quantification.

Q3: How does this compound compensate for matrix effects?

A3: The principle of compensation relies on the assumption that both the analyte (Lincomycin) and the SIL-IS (this compound) are affected equally by matrix components at the ion source.[3] While the absolute signal intensity of both compounds may decrease (ion suppression) or increase (ion enhancement), the ratio of their peak areas remains stable. The quantification is based on this stable ratio, thereby correcting for the variability introduced by the matrix effect.

Diagram: Principle of Matrix Effect Compensation

cluster_0 LC Column cluster_1 MS Ion Source cluster_2 MS Detector A Matrix Components Ionization Ionization Process (Suppression or Enhancement) A->Ionization Co-elution B Lincomycin (Analyte) B->Ionization Co-elution C This compound (Internal Standard) C->Ionization Co-elution Detector Signal Detection Ionization->Detector Variable Signal Result Analyte / IS Ratio (Stable & Accurate) Detector->Result Calculated Ratio

Caption: Compensation of matrix effects using a co-eluting stable isotope-labeled internal standard.

Q4: How can I quantitatively assess matrix effects?

A4: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF).[3] This is done by comparing the peak area of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the peak area of the analyte in a neat (pure) solution at the same concentration.[3]

  • Matrix Factor (MF) = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.[3]

  • An MF > 1 indicates ion enhancement.[3]

To assess the effectiveness of the internal standard, the IS-normalized MF is calculated. The coefficient of variation (CV) of the IS-normalized MF across at least six different lots of matrix should not exceed 15%.[4]

Troubleshooting Guide

Q1: My Lincomycin recovery is low and inconsistent, but the this compound response is also variable. What should I check?

A1: When both the analyte and the internal standard show high variability, the issue often lies with the sample preparation or extraction procedure.

Possible Causes & Solutions:

  • Inefficient Protein Precipitation (PPT): Incomplete protein removal can lead to column clogging and significant matrix effects.

    • Solution: Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is optimal, typically at least 3:1 (v/v).[5] Vortex vigorously and allow sufficient time for proteins to precipitate before centrifugation.

  • Suboptimal Solid-Phase Extraction (SPE): The SPE protocol may not be suitable for Lincomycin, leading to poor retention or elution.

    • Solution: Re-evaluate the SPE sorbent type (e.g., polymeric, mixed-mode).[6] Optimize the wash and elution steps. Ensure the sample pH is appropriate for efficient binding of Lincomycin to the sorbent.

  • Analyte/IS Instability: Lincomycin or this compound might be degrading during the extraction process.

    • Solution: Perform stability tests under the conditions of your extraction protocol (e.g., temperature, pH, exposure to light) to ensure both compounds are stable.

Data Summary: Comparison of Sample Preparation Techniques

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE)
Pros Simple, fast, low cost.[7] High cleanup efficiency, reduced matrix effects.[6][8]
Cons High potential for matrix effects (especially from phospholipids).[8] More complex, requires method development, higher cost.

| Typical Recovery | Can be lower and more variable.[8] | Generally higher and more consistent.[6] |

Q2: I am observing significant ion suppression for Lincomycin, and the IS-normalized results are still not accurate. Why is this compound not fully compensating?

A2: While SIL internal standards are highly effective, they may not compensate perfectly under conditions of extreme matrix effects or if their chromatographic behavior slightly differs.

Possible Causes & Solutions:

  • Chromatographic Separation from Matrix: The Lincomycin peak may be co-eluting with a region of severe ion suppression.

    • Solution: Modify the LC gradient to better separate Lincomycin from the interfering matrix components. A post-column infusion experiment can help identify the retention time windows where suppression is most severe.[3]

  • Differentiation in Ionization: Although rare, extreme matrix concentrations can sometimes affect the analyte and SIL-IS slightly differently.

    • Solution: Dilute the sample with a suitable buffer or mobile phase. This can mitigate the matrix effect by reducing the concentration of interfering components.[3]

  • Contamination of Internal Standard: The this compound stock solution may contain unlabeled Lincomycin, which will bias results, especially at the lower limit of quantification (LLOQ).

    • Solution: Analyze the this compound solution by itself to check for the presence of any unlabeled analyte.

Diagram: Troubleshooting Workflow for Matrix Effects

Start Inaccurate or Imprecise Results CheckIS Check IS Response (Peak Area, Shape) Start->CheckIS IS_OK IS Response Stable? CheckIS->IS_OK Yes IS_Var IS Response Variable? CheckIS->IS_Var No CheckLC Investigate LC Method (Co-elution, Peak Shape) IS_OK->CheckLC CheckSamplePrep Investigate Sample Prep (PPT, SPE, Recovery) IS_Var->CheckSamplePrep OptimizePrep Optimize Extraction Protocol CheckSamplePrep->OptimizePrep CheckMS Investigate MS Parameters (Source Conditions) CheckLC->CheckMS OptimizeLC Optimize Gradient &/or Column CheckLC->OptimizeLC Dilute Dilute Sample & Re-inject CheckMS->Dilute End Results Acceptable Dilute->End OptimizeLC->End OptimizePrep->End

Caption: Systematic workflow for troubleshooting matrix effect-related issues in quantification.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol details the steps to calculate the matrix factor (MF) to evaluate the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Lincomycin and this compound into the final reconstitution solvent (e.g., 50:50 acetonitrile (B52724):water) at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different sources of blank biological matrix (e.g., plasma). After the final evaporation step, spike the dried extract with Lincomycin and this compound to the same concentrations as Set A before reconstitution.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with Lincomycin and this compound (at the same concentrations) before initiating the extraction procedure. This set is used to determine overall recovery.

  • Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Factor (MF) and Recovery:

    • Use the average peak areas from the replicate injections.

    • Recovery (%) = [ (Peak Area from Set C) / (Peak Area from Set B) ] * 100[9]

    • Matrix Factor (MF) = (Peak Area from Set B) / (Peak Area from Set A)[3]

    • IS-Normalized MF = (MF of Lincomycin) / (MF of this compound)[4]

Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized MF from the six matrix lots should be ≤15%.[4]

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This is a general protocol for extracting Lincomycin from plasma.

  • Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.

  • Add Internal Standard: Add 10 µL of the this compound working solution.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[5]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate (Optional): If needed for concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject: Vortex briefly and inject the sample into the LC-MS/MS system.

Typical LC-MS/MS Parameters for Lincomycin

Parameter Typical Value
Column C18 Reverse Phase (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Lincomycin) Q1: 407.2 m/z → Q3: 126.1 m/z[10]

| MRM Transition (this compound) | Q1: 410.2 m/z → Q3: 126.1 m/z |

References

Technical Support Center: Overcoming Isotopic Exchange Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic exchange of deuterated internal standards.

Troubleshooting Guide: Inconsistent Internal Standard Response

A common symptom of isotopic exchange is a variable or decreasing signal for the deuterated internal standard (D-IS) over an analytical run, which can be accompanied by an increase in the signal of the unlabeled analyte. This guide provides a systematic approach to diagnosing and resolving these issues.

Isotopic Exchange Troubleshooting Workflow

The following workflow can help determine if isotopic exchange is the root cause of inconsistent internal standard performance.

start Inconsistent IS Response (e.g., decreasing signal over time) check_purity Assess IS Purity: Inject a high-concentration solution of the D-IS alone. start->check_purity purity_ok Isotopic profile as expected? check_purity->purity_ok impurity Issue: Unlabeled analyte present as an impurity in the standard. purity_ok->impurity No stability_test Perform Stability Test: Incubate D-IS in sample matrix/solvent over time (e.g., 0, 4, 8, 24h). purity_ok->stability_test Yes exchange_observed Decrease in D-IS signal and/or increase in unlabeled analyte signal over time? stability_test->exchange_observed no_exchange Issue is likely not isotopic exchange. Investigate other causes (e.g., instrument stability, sample prep variability). exchange_observed->no_exchange No exchange_confirmed Isotopic Exchange Confirmed exchange_observed->exchange_confirmed Yes mitigation Implement Mitigation Strategies: - Optimize pH and temperature - Change solvent - Select a more stable D-IS exchange_confirmed->mitigation

Caption: Troubleshooting workflow for suspected isotopic exchange.

Factors Influencing Isotopic Exchange

The stability of a deuterated standard is significantly influenced by several experimental parameters. The following table summarizes the impact of these factors on the extent of back-exchange.

FactorConditionAnalyte with Deuterium (B1214612) on Labile Position (e.g., -OH, -NH, alpha to C=O) - % ExchangeAnalyte with Deuterium on Stable Position (e.g., Aromatic Ring) - % ExchangeRecommendation
pH pH 3.0< 1%< 0.1%Maintain pH near the minimum exchange rate (typically pH 2.5-3.0) for sample storage and analysis.[1][2][3]
pH 7.05 - 15%< 0.5%Avoid neutral to basic conditions, especially for extended periods.[1][3][4]
pH 9.0> 30%< 1%Basic conditions significantly accelerate back-exchange for labile deuterons.[3]
Temperature 4°C< 2%< 0.1%Keep samples, standards, and autosampler cool to minimize exchange rates.[2][3][5]
25°C10 - 25%< 0.5%Higher temperatures dramatically increase the rate of exchange.[2][3][5]
50°C> 50%< 1%Avoid elevated temperatures during sample preparation and analysis.[3]
Solvent Aprotic (e.g., Acetonitrile)< 1%< 0.1%Use aprotic solvents for sample reconstitution and storage whenever possible.[3]
Protic (e.g., Methanol/Water)5 - 20%< 0.5%Minimize the time deuterated standards are in protic solvents.[3]

Note: The percentages are illustrative and can vary significantly based on the specific molecular structure and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it problematic?

A: Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[6] This process is undesirable as it alters the mass of the internal standard, causing it to be detected at the same mass as the unlabeled analyte. This can lead to an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration, compromising the accuracy of quantitative results.[7]

Q2: Which positions on a molecule are most susceptible to deuterium exchange?

A: The stability of a deuterium label is highly dependent on its position within the molecule. The most susceptible positions are:

  • On Heteroatoms: Deuterium atoms attached to oxygen (e.g., in hydroxyl groups), nitrogen (in amines), or sulfur are highly labile and can exchange readily.[6]

  • Alpha to Carbonyl Groups: Deuterium atoms on a carbon adjacent to a carbonyl group can be susceptible to exchange, particularly under acidic or basic conditions through keto-enol tautomerism.[6]

  • Certain Aromatic Positions: Some positions on aromatic rings may also be prone to exchange under specific pH conditions.[6]

Conversely, deuterium atoms on stable carbon positions, such as aromatic rings or methyl groups not adjacent to activating groups, are generally much more resistant to exchange.[8]

Q3: My deuterated standard has a slightly different retention time than the analyte. Is this related to isotopic exchange?

A: No, this is a different phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[8] Due to the slightly stronger carbon-deuterium bond compared to the carbon-hydrogen bond, deuterated compounds can have slightly different physicochemical properties.[7][8] In reversed-phase chromatography, it is common for deuterated standards to elute slightly earlier than their non-deuterated counterparts.[7][8] While not directly related to isotopic exchange, this can be problematic if the separation leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[7]

Q4: How can I prevent or minimize isotopic exchange?

A: Several strategies can be employed to mitigate isotopic exchange:

  • Select a Stable Standard: Choose a deuterated standard where the labels are on chemically stable positions of the molecule.[8]

  • Control pH: Maintain the pH of your samples and mobile phases close to the point of minimum exchange, which is typically around pH 2.5-3.0.[1][2][3]

  • Control Temperature: Keep samples and standards at low temperatures (e.g., 4°C or on ice) during preparation and in the autosampler.[2][3][5] Lowering the temperature from 25°C to 0°C can significantly reduce the exchange rate.[5]

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile) for sample reconstitution and storage, as they lack exchangeable protons.[3]

  • Minimize Time in Protic Solvents: Reduce the time the deuterated standard is exposed to protic solvents like water or methanol.[3]

Q5: Are there more stable alternatives to deuterated standards?

A: Yes, when isotopic exchange is a significant and unavoidable issue, internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives. These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to chemical exchange under typical analytical conditions. However, the synthesis of ¹³C and ¹⁵N labeled standards can be more complex and expensive.

Experimental Protocols

Protocol 1: Assessment of Deuterated Internal Standard Stability

Objective: To determine if a deuterated internal standard is undergoing isotopic exchange under specific experimental conditions (e.g., in a particular solvent or biological matrix).

Methodology:

  • Prepare a Working Solution: Prepare a solution of the deuterated internal standard in the solvent or blank matrix of interest at a concentration relevant to the analytical method.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of the working solution into the LC-MS system and acquire data.

    • Incubate the remaining solution under the conditions to be tested (e.g., room temperature, 4°C, or autosampler temperature).

    • Inject aliquots of the incubated solution at various time points (e.g., 2, 4, 8, and 24 hours).

  • Data Analysis:

    • For each time point, monitor the peak area of the deuterated internal standard.

    • Simultaneously, monitor the mass transition corresponding to the unlabeled analyte.

    • An increase in the signal for the unlabeled analyte and/or a corresponding decrease in the signal for the deuterated standard over time is indicative of isotopic exchange.

Logical Flow for Stability Assessment

prep_solution Prepare D-IS solution in test matrix/solvent t0_analysis Analyze at T=0 prep_solution->t0_analysis incubate Incubate solution under test conditions prep_solution->incubate data_analysis Compare peak areas of D-IS and unlabeled analyte across time points t0_analysis->data_analysis timepoint_analysis Analyze at subsequent time points (T=x) incubate->timepoint_analysis timepoint_analysis->data_analysis result Signal changes over time? data_analysis->result stable Standard is stable under test conditions result->stable No unstable Isotopic exchange is occurring. Consider mitigation strategies. result->unstable Yes

Caption: Workflow for assessing the stability of a deuterated standard.

References

Technical Support Center: Optimizing Lincomycin and Lincomycin-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Lincomycin (B1675468) and its deuterated internal standard, Lincomycin-d3, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Lincomycin and this compound?

A1: Poor peak shape, including peak tailing, fronting, and broadening, for Lincomycin and this compound can stem from several factors. These often involve interactions between the analytes and the stationary phase, issues with the mobile phase, or problems within the HPLC/LC-MS system. Key causes include suboptimal mobile phase pH, secondary interactions with the column packing material, column overload, and extra-column volume effects.[1][2][3]

Q2: How does mobile phase pH affect the peak shape of Lincomycin?

A2: The pH of the mobile phase is a critical parameter for achieving optimal peak shape for Lincomycin. Lincomycin is a basic compound and its retention is highly dependent on the pH of the mobile phase.[4][5] When the mobile phase pH is close to the pKa of Lincomycin, the molecule can exist in both ionized and non-ionized forms, which can lead to peak tailing or splitting. For symmetrical peaks, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] Studies have shown that Lincomycin is most stable around pH 4.[6]

Q3: Can the deuterated internal standard, this compound, exhibit different chromatographic behavior compared to Lincomycin?

A3: In reversed-phase HPLC, the chromatographic behavior of a deuterated standard like this compound is generally very similar to its non-deuterated counterpart. However, minor differences in retention time can sometimes be observed. Significant issues with peak shape are unlikely to be caused by deuterium (B1214612) labeling itself. If peak shape problems are observed for this compound but not for Lincomycin, it may indicate an issue with the purity of the standard or potential on-column hydrogen-deuterium exchange, though the latter is less common under typical reversed-phase conditions.[3]

Q4: What type of analytical column is best suited for Lincomycin analysis?

A4: Reversed-phase C18 columns are commonly and successfully used for the analysis of Lincomycin.[7][8][9][10][11] The selection of a specific C18 column can influence peak shape and resolution. Columns with end-capping and base-deactivation are often preferred to minimize secondary interactions with residual silanols on the silica (B1680970) support, which can cause peak tailing.[4]

Q5: Is Lincomycin stable under typical HPLC and LC-MS/MS conditions?

A5: Lincomycin is generally stable under typical reversed-phase HPLC conditions. However, it can degrade under highly acidic (pH < 3) and alkaline (pH > 7) conditions, especially at elevated temperatures.[6][12] In the presence of oxidizing agents like hydrogen peroxide, Lincomycin can degrade rapidly.[12] When developing a method, it is advisable to assess the stability of Lincomycin in the chosen mobile phase, especially if the analysis involves long sequences.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Lincomycin and this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Action(s)
Peak Tailing (Asymmetrical Peak with a Trailing Edge) Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based column packing can interact with the basic Lincomycin molecule, causing tailing.- Use a base-deactivated or end-capped C18 column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can suppress MS signal). - Operate the mobile phase at a lower pH (e.g., around 2-4) to ensure Lincomycin is fully protonated and less likely to interact with silanols.[4][5][6]
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.- Reduce the injection volume or the concentration of the sample.
Contaminated Guard or Analytical Column: Accumulation of contaminants can create active sites that cause tailing.- Replace the guard column. - If the problem persists, flush the analytical column with a strong solvent or replace it.
Extra-column Volume: Dead volume in fittings, tubing, or the detector flow cell can contribute to peak tailing.[13][14]- Ensure all fittings are properly made and tightened. - Use tubing with the smallest practical internal diameter and length.
Peak Fronting (Asymmetrical Peak with a Leading Edge) Column Overload (in some cases): Can also manifest as fronting, especially at very high concentrations.- Dilute the sample or reduce the injection volume.
Poorly Packed Column or Column Collapse: Voids or channels in the column bed can cause peak fronting.[2]- Replace the analytical column.
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread, leading to fronting.- Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
Peak Broadening (Wider Peaks than Expected) High Extra-column Volume: Excessive volume in the system outside of the column contributes to band broadening.[3][14]- Minimize tubing length and internal diameter. - Use a low-volume detector flow cell if available.
Slow Detector Sampling Rate: If the detector sampling rate is too low, it may not capture enough data points across the peak, resulting in a broadened appearance.- Increase the detector sampling rate (data acquisition rate).
Column Deterioration: Loss of column efficiency over time will lead to broader peaks.- Replace the guard and/or analytical column.
Poor Resolution Between Lincomycin and this compound Inadequate Chromatographic Separation: Mobile phase composition may not be optimal for resolving the two compounds.- Optimize the mobile phase composition by adjusting the organic solvent (e.g., acetonitrile) percentage. A lower organic content generally increases retention and may improve resolution. - Consider a shallower gradient or isocratic elution if using a gradient method.
Low Column Efficiency: A deteriorated column will have lower efficiency, leading to broader peaks and reduced resolution.- Replace the column.
Split Peaks Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause peak splitting.- Prepare the sample in the mobile phase.
Clogged Frit or Column Inlet: A partial blockage at the column inlet can cause the sample to be distributed unevenly, leading to split peaks.- Reverse-flush the column (if permitted by the manufacturer). - Replace the column inlet frit or the entire column.
Co-elution with an Interfering Compound: A peak from the matrix or a contaminant may be co-eluting with the analyte of interest.- Review the sample preparation procedure to remove interferences. - Adjust the mobile phase composition or gradient to separate the interfering peak.

Experimental Protocols

Key Experiment: HPLC Method for Lincomycin Analysis

This protocol is a general guideline based on common practices for Lincomycin analysis and should be optimized for your specific instrumentation and application.

1. Materials and Reagents

  • Lincomycin Hydrochloride reference standard

  • This compound internal standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid or Orthophosphoric acid (LC-MS or AR grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm or 0.45 µm membrane filters

2. Chromatographic System

  • HPLC or UHPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm or equivalent UHPLC column).[8]

  • Data acquisition and processing software.

3. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter and degas before use.

4. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of Lincomycin Hydrochloride and dissolve it in a suitable solvent (e.g., water or mobile phase A) to obtain the desired concentration.

  • Internal Standard Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution of this compound in a similar manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with the mobile phase to cover the desired concentration range. Spike each standard with a fixed concentration of the internal standard.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substances, a simple dissolution in the mobile phase may be sufficient.[15] For biological matrices, protein precipitation or solid-phase extraction may be necessary.[10][16] Ensure the final sample is filtered before injection.

5. Chromatographic Conditions

Parameter Typical Value
Column Temperature 30 - 45 °C[5]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Detection UV at 210 nm or MS/MS detection[4][15][17]
Gradient Elution (Example) 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B

6. System Suitability Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. Key parameters to monitor include:

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates: Should meet a minimum requirement (e.g., >2000).

  • Reproducibility of Retention Time and Peak Area (%RSD): Should be <2%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Standard & IS Solutions inject Inject Samples & Standards prep_standards->inject prep_samples Prepare Samples prep_samples->inject equilibrate->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS/MS) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte integrate->quantify

Caption: Experimental workflow for HPLC analysis of Lincomycin.

troubleshooting_logic cluster_problem Identify Problem cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Poor Peak Shape Observed tailing Tailing start->tailing fronting Fronting start->fronting broadening Broadening start->broadening cause_tailing Secondary Interactions? Column Overload? Dead Volume? tailing->cause_tailing cause_fronting Column Overload? Poorly Packed Column? Sample Solvent? fronting->cause_fronting cause_broadening Extra-column Volume? Low Detector Rate? Column Deterioration? broadening->cause_broadening solution_tailing Optimize pH Use B-D Column Reduce Concentration cause_tailing->solution_tailing solution_fronting Dilute Sample Replace Column Match Sample Solvent cause_fronting->solution_fronting solution_broadening Minimize Tubing Increase Data Rate Replace Column cause_broadening->solution_broadening

Caption: Troubleshooting logic for common peak shape issues.

References

dealing with Lincomycin-d3 instability in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on handling the potential instability of Lincomycin-d3 in acidic or basic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic and basic solutions?

A1: this compound is expected to exhibit similar stability patterns to Lincomycin (B1675468) hydrochloride. It is more susceptible to degradation in both highly acidic and alkaline environments.[1][2] Studies on Lincomycin hydrochloride show that it degrades more rapidly in basic solutions compared to acidic solutions.[1][3] The degradation typically follows first-order kinetics.

Q2: What is the optimal pH for the stability of this compound solutions?

A2: Based on data for Lincomycin hydrochloride, the greatest stability is achieved at a pH of approximately 4.[1][4] Conversely, its stability significantly decreases at lower pH values, with the least stability observed at pH 2.[1][4]

Q3: Are there any specific stability concerns for a deuterated standard like this compound?

A3: Yes. The primary concern for deuterated internal standards is the potential for isotopic exchange (H/D exchange), where deuterium (B1214612) atoms are replaced by hydrogen atoms from the solvent.[5][6] This is more likely to occur in acidic or basic solutions.[5] It is crucial to use this compound with deuterium atoms on stable carbon positions to minimize this risk.[5]

Q4: What are the primary degradation pathways for Lincomycin?

A4: The degradation of Lincomycin can occur through various pathways, including hydrolysis and oxidation.[3]

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the ideal method for monitoring the stability of this compound. This technique allows for the separation of the analyte from its degradation products and the specific detection of the deuterated internal standard.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Decreasing signal intensity of this compound over time in an analytical run. 1. Degradation in solution: The pH of the sample or mobile phase may be promoting degradation. 2. Isotopic exchange: Acidic or basic conditions may be causing the loss of deuterium.[5] 3. Adsorption: The compound may be adsorbing to sample vials or LC system components.1. Adjust the pH of your solutions to be as close to 4 as your experimental conditions allow.[4] Prepare fresh solutions before analysis. 2. Monitor the mass spectrum for an increase in the signal of unlabeled Lincomycin. If exchange is confirmed, prepare standards in a neutral, aprotic solvent if possible and minimize exposure to acidic or basic conditions.[5] 3. Use silanized glass vials or polypropylene (B1209903) vials. Passivate the LC system by injecting a high-concentration standard before running samples.
Inconsistent or non-reproducible analytical results. 1. Variable degradation: Fluctuations in temperature or pH during sample preparation and analysis. 2. Inaccurate standard concentration: Degradation of the stock solution.1. Use a calibrated, temperature-controlled autosampler and column oven. Ensure consistent timing for sample preparation steps. 2. Store this compound stock solutions at recommended temperatures (e.g., -20°C or -80°C).[7] Prepare fresh working solutions for each analytical batch.
Appearance of unexpected peaks in the chromatogram. 1. Formation of degradation products. 2. Contamination of the sample or mobile phase. 1. Conduct forced degradation studies to identify potential degradation products and ensure your analytical method can resolve them from the parent compound. 2. Use high-purity solvents and reagents. Filter all solutions before use.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Lincomycin Hydrochloride

Stress Condition (at 60°C)Observation
0.1 M Hydrochloric AcidLess rapid degradation compared to basic conditions.[3]
0.1 M Sodium Hydroxide (B78521)More rapid degradation than in acidic solution.[3]
3% Hydrogen PeroxideRapid degradation.[3]

Table 2: Effect of pH on the Shelf Life of Lincomycin Hydrochloride Solutions at 80°C

pHCalculated Shelf Life (t₉₀)
20.38 days[1]
44.59 days[1]

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Medium
  • Preparation of Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid (HCl).

  • Sample Preparation: Prepare a solution of this compound in the 0.1 M HCl at a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Processing: Before analysis, neutralize the withdrawn samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) and dilute with the mobile phase to a suitable concentration for LC-MS analysis.

  • Analysis: Analyze the samples using a validated stability-indicating LC-MS method.

Protocol 2: Forced Degradation in Basic Medium
  • Preparation of Basic Solution: Prepare a 0.1 M solution of sodium hydroxide (NaOH).

  • Sample Preparation: Prepare a solution of this compound in the 0.1 M NaOH at a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the solution at 60°C.

  • Sampling: Collect samples at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase to the target concentration for LC-MS analysis.

  • Analysis: Analyze the samples using a validated stability-indicating LC-MS method.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Evaluation Prep_Solutions Prepare Acidic/Basic Solutions Prep_Sample Prepare this compound Solution Prep_Solutions->Prep_Sample Incubate Incubate at Defined Temperature Prep_Sample->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Process_Sample Neutralize and Dilute Samples Sample->Process_Sample Analyze LC-MS Analysis Process_Sample->Analyze Evaluate Evaluate Stability and Degradation Analyze->Evaluate

Caption: Experimental workflow for a this compound stability study.

Degradation_Logic Lincomycin_d3 This compound in Solution Acidic Acidic Conditions (pH < 4) Lincomycin_d3->Acidic Basic Basic Conditions (pH > 7) Lincomycin_d3->Basic Optimal Optimal pH (~4) Lincomycin_d3->Optimal Degradation Degradation Products Acidic->Degradation Increased Degradation HD_Exchange H/D Isotopic Exchange Acidic->HD_Exchange Basic->Degradation More Rapid Degradation Basic->HD_Exchange Stable Stable this compound Optimal->Stable

Caption: Logical relationships in this compound degradation.

References

troubleshooting poor recovery of Lincomycin-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of Lincomycin-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the antibiotic Lincomycin (B1675468). In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it is considered the "gold standard" for use as an internal standard (IS).[1] Because it is chemically almost identical to the analyte of interest (Lincomycin), it co-elutes and experiences similar matrix effects, allowing for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[1][2]

Q2: What are the initial steps to take when observing low or inconsistent recovery of this compound?

When encountering issues with this compound recovery, it is crucial to systematically investigate the potential causes. The first step is to characterize the problem by plotting the peak area of the internal standard across all samples in the analytical run. This will help determine if the issue is sporadic, affects all samples, or shows a trend.[1] Key areas to investigate initially include sample preparation, potential degradation of the internal standard, and the solid-phase extraction (SPE) procedure.[3][4][5]

Q3: What can cause the degradation of this compound during sample preparation?

Lincomycin's stability is significantly influenced by pH and temperature.[6][7][8] Forced degradation studies have shown that Lincomycin degrades in both acidic and basic conditions, with more rapid degradation observed in basic solutions and in the presence of oxidizing agents like hydrogen peroxide.[6][7][8] It exhibits the greatest stability at a pH of around 4.[7][8] Exposure to high temperatures can also accelerate degradation.[6][9]

Troubleshooting Guides

Issue 1: Low Recovery During Solid-Phase Extraction (SPE)

Poor recovery during SPE is a common issue that can often be resolved by systematically evaluating and optimizing each step of the process.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Rationale
Inappropriate Sorbent Selection Verify that the SPE sorbent chemistry (e.g., reversed-phase C18, mixed-mode cation exchange) is suitable for Lincomycin, a polar compound.The retention of the analyte on the sorbent is critical for successful extraction. A mismatch between the analyte's properties and the sorbent's chemistry can lead to poor retention and subsequent loss.[4]
Suboptimal Sample pH Adjust the sample's pH before loading it onto the SPE cartridge. For Lincomycin, which has a pKa of 7.6, adjusting the pH to be around 2 pH units below the pKa will ensure it is in its positively charged form, which can be beneficial for cation exchange mechanisms.[10] For reversed-phase SPE, a neutral pH is a good starting point.[11]The pH of the sample affects the ionization state of this compound, which in turn influences its retention on the SPE sorbent.[4]
Incorrect Elution Solvent Ensure the elution solvent is strong enough to desorb this compound from the sorbent. This may involve increasing the organic solvent percentage or adding a modifier (e.g., a small amount of acid or base) to disrupt the interaction between the analyte and the sorbent.[4][12]Incomplete elution is a primary cause of low recovery. The elution solvent must be able to overcome the retentive forces of the SPE sorbent.
Insufficient Elution Volume Increase the volume of the elution solvent. It can be beneficial to apply the elution solvent in two separate, smaller aliquots.[12]The entire sorbent bed may not be in complete contact with the solvent if the volume is too low, leading to incomplete recovery of the analyte.
Sample Overload Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. If necessary, use a cartridge with a larger sorbent bed or dilute the sample.[11]Exceeding the sorbent's capacity will cause the analyte to pass through the cartridge without being retained, leading to significant loss.
High Flow Rate Optimize the flow rate during sample loading, washing, and elution. A slower flow rate allows for better interaction between the analyte and the sorbent.[4]If the flow rate is too high, there may not be sufficient time for the analyte to be effectively retained by or eluted from the sorbent.
Drying of the Sorbent Bed Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps.[4]A dry sorbent bed can lead to channeling and inconsistent interaction with the sample, resulting in poor and irreproducible recovery.
Issue 2: Matrix Effects

Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.[2]

Troubleshooting Matrix Effects

Troubleshooting Step Experimental Protocol
Assess Matrix Effects Prepare three sets of samples: Set A (this compound in a clean solvent), Set B (blank matrix extract spiked with this compound post-extraction), and Set C (this compound spiked into the matrix before extraction). The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100. The overall recovery can be calculated as: Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100.
Improve Sample Cleanup Optimize the SPE wash step by using a solvent that is strong enough to remove interfering matrix components without eluting this compound.[5] Consider using a different sample preparation technique, such as liquid-liquid extraction (LLE) or protein precipitation followed by dilution.[13]
Chromatographic Separation Modify the LC method to achieve better separation of this compound from co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or analytical column.
Dilution Diluting the sample can mitigate matrix effects, but it is important to ensure the concentration of this compound remains above the lower limit of quantification.[13]

Experimental Protocols

Protocol 1: Basic Solid-Phase Extraction (SPE) for this compound

This protocol provides a general starting point for the extraction of this compound from a biological matrix like plasma using a reversed-phase (C18) SPE cartridge.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the samples to pellet any particulate matter.

    • To 500 µL of plasma, add the working solution of this compound to achieve the desired final concentration.

    • Vortex briefly.

    • Adjust the pH of the sample if necessary based on preliminary experiments.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol (B129727) through it.

    • Equilibrate the cartridge by passing 2 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of a suitable elution solvent (e.g., methanol or acetonitrile). Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature.

    • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Visualizations

SPE_Workflow Sample Biological Sample Spike Spike with this compound Sample->Spike Pretreat Pre-treatment (e.g., pH adjustment, centrifugation) Spike->Pretreat Condition Condition & Equilibrate SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: A generalized workflow for sample extraction using Solid-Phase Extraction (SPE).

Troubleshooting_Logic Start Poor this compound Recovery CheckSPE Investigate SPE Procedure Start->CheckSPE CheckMatrix Assess Matrix Effects CheckSPE->CheckMatrix Recovery Still Low SPE_Solutions Optimize SPE: - Sorbent - pH - Solvents - Flow Rate CheckSPE->SPE_Solutions Low Recovery in SPE Steps CheckStability Evaluate Analyte Stability CheckMatrix->CheckStability Matrix Effects Minimal Matrix_Solutions Improve Sample Cleanup: - Optimize Wash Step - Change Extraction Method - Modify Chromatography CheckMatrix->Matrix_Solutions Significant Ion Suppression/ Enhancement Stability_Solutions Control Conditions: - Optimize pH (around 4) - Avoid High Temperatures - Process Promptly CheckStability->Stability_Solutions Degradation Suspected Resolved Recovery Improved SPE_Solutions->Resolved Matrix_Solutions->Resolved Stability_Solutions->Resolved

Caption: A logical troubleshooting workflow for poor this compound recovery.

References

Technical Support Center: Managing Chromatographic Co-elution of Lincomycin-d3 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Lincomycin-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. It provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of co-elution between this compound and its corresponding unlabeled metabolites.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound internal standard and Lincomycin (B1675468) metabolites co-eluting?

A1: Co-elution of a deuterated internal standard like this compound with its unlabeled analyte or metabolites is a frequently observed phenomenon in reversed-phase liquid chromatography. This is primarily due to the "chromatographic isotope effect." The substitution of hydrogen with deuterium (B1214612) can lead to subtle changes in the physicochemical properties of the molecule. Deuterated compounds are slightly less retentive on reversed-phase columns and therefore may elute slightly earlier than their non-deuterated counterparts. This can lead to peak overlap with metabolites that have similar retention times.

Q2: What are the consequences of co-elution between this compound and Lincomycin metabolites?

A2: Co-elution can lead to several analytical issues, including:

  • Inaccurate Quantification: If the metabolite peak overlaps with the this compound peak, it can interfere with the accurate measurement of the internal standard's peak area, leading to biased quantification of the target analyte.

  • Ion Suppression or Enhancement: Co-eluting compounds can affect the ionization efficiency of each other in the mass spectrometer's ion source. This "matrix effect" can lead to underestimation or overestimation of the analyte concentration.

  • Difficulty in Peak Integration: Overlapping peaks are challenging to integrate accurately, which can introduce variability and imprecision in the results.

Q3: How can I confirm if co-elution is occurring in my experiment?

A3: You can confirm co-elution by:

  • Overlaying Extracted Ion Chromatograms (EICs): Compare the EICs of the precursor and product ions for this compound and the suspected co-eluting metabolite. If the retention times are identical or significantly overlapping, co-elution is occurring.

  • Analyzing Samples without the Internal Standard: If you analyze a sample containing only the metabolites (without spiking this compound), you can observe the retention time of the metabolite peak in the absence of the internal standard.

Q4: What are the primary metabolites of Lincomycin I should be aware of?

A4: The primary metabolites of Lincomycin are N-desmethyl lincomycin and lincomycin sulfoxide. It is crucial to know their mass-to-charge ratios (m/z) to monitor for potential co-elution.

Troubleshooting Guide

Issue: Partial or Complete Co-elution of this compound and Lincomycin Metabolites

This guide provides a systematic approach to resolving co-elution issues. It is recommended to modify one chromatographic parameter at a time to clearly understand its effect on the separation.

Step 1: Methodical Optimization of Chromatographic Conditions

The primary approach to resolving co-elution is to adjust the chromatographic parameters to improve the separation between this compound and the interfering metabolite(s).

  • Modify the Mobile Phase Gradient:

    • Slower Gradient: A shallower gradient (i.e., a slower increase in the percentage of the organic solvent) can increase the separation between closely eluting compounds.

    • Isocratic Hold: Introducing a short isocratic hold at a specific organic solvent percentage before the elution of the critical pair can sometimes improve resolution.

  • Adjust the Mobile Phase pH:

    • Lincomycin has a pKa of 7.8. Altering the pH of the mobile phase can change the ionization state of the analyte and its metabolites, which in turn can affect their retention and selectivity. Experiment with small adjustments to the pH of the aqueous portion of the mobile phase (e.g., ± 0.2 pH units).

  • Change the Organic Solvent:

    • If you are using acetonitrile (B52724), consider switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

  • Modify the Column Temperature:

    • Increasing or decreasing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, sometimes leading to improved resolution.

Step 2: Evaluate Alternative Stationary Phases

If optimizing the mobile phase is insufficient, consider using a different HPLC column with a different stationary phase chemistry.

  • Different C18 Chemistries: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding chemistry (e.g., with polar end-capping) may provide the necessary selectivity.

  • Phenyl-Hexyl or Biphenyl Phases: These stationary phases offer different selectivity compared to C18 and can be effective in separating compounds with aromatic moieties or those that are closely related structurally.

Quantitative Data

The following tables summarize the key mass spectrometry and chromatographic parameters for Lincomycin, this compound, and its major metabolites.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lincomycin407.2126.1
This compound410.2126.1
N-desmethyl lincomycin393.2126.1
Lincomycin sulfoxide423.2126.1

Note: The product ion at m/z 126.1 is a common fragment for Lincomycin and its derivatives.

Table 2: Example Chromatographic Conditions for Separation

ParameterMethod 1Method 2
Column C18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 50 mm, 2.6 µm
Mobile Phase A 0.1% Formic acid in Water5 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 10 min10-90% B in 8 min
Flow Rate 0.3 mL/min0.4 mL/min
Column Temp. 40 °C35 °C

Experimental Protocols

Protocol 1: Optimized LC-MS/MS Method for the Separation of Lincomycin, this compound, and Metabolites

1. Sample Preparation:

  • Perform a protein precipitation of the plasma or serum sample by adding three volumes of cold acetonitrile containing the this compound internal standard.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS System:

  • Utilize a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Gradient Program:
  • 0-1 min: 5% B
  • 1-8 min: Linear gradient from 5% to 95% B
  • 8-9 min: Hold at 95% B
  • 9-9.1 min: Return to 5% B
  • 9.1-12 min: Re-equilibration at 5% B

4. Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Lincomycin: 407.2 → 126.1
  • This compound: 410.2 → 126.1
  • N-desmethyl lincomycin: 393.2 → 126.1
  • Lincomycin sulfoxide: 423.2 → 126.1
  • Optimize collision energies and other source parameters for each compound.

Visualizations

metabolic_pathway Lincomycin Lincomycin (m/z 407.2) N_desmethyl N-desmethyl lincomycin (m/z 393.2) Lincomycin->N_desmethyl N-demethylation Sulfoxide Lincomycin sulfoxide (m/z 423.2) Lincomycin->Sulfoxide S-oxidation

Caption: Metabolic pathway of Lincomycin.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with this compound Sample->Spike PPT Protein Precipitation Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental workflow for Lincomycin analysis.

Technical Support Center: Analysis of Lincomycin Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of deuterated internal standards in Lincomycin (B1675468) analysis. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using Lincomycin-d3 as an internal standard in quantitative analysis.

Q1: We are observing a small peak at the retention time of Lincomycin in our blank samples spiked only with the this compound internal standard. What is the cause of this?

A1: This is a common issue related to the isotopic purity of the deuterated internal standard. Even highly pure deuterated standards can contain a small percentage of the unlabeled analyte (Lincomycin in this case). This can lead to a positive bias in your results, especially at the lower limit of quantification (LLOQ).

Troubleshooting Steps:

  • Consult the Certificate of Analysis (CoA): Reputable suppliers provide a CoA that specifies the isotopic purity of the deuterated standard. For example, a typical CoA for this compound might indicate the isotopic distribution.

  • Assess the Contribution at LLOQ: Prepare a sample containing only the this compound internal standard at the concentration used in your assay. The response of the unlabeled Lincomycin in this sample should be less than 20% of the response of Lincomycin at the LLOQ.

  • Correction for Isotopic Contribution: If the contribution is significant, it is possible to mathematically correct for it. This involves subtracting the contribution of the unlabeled analyte from the internal standard from the measured analyte response in the samples.

Quantitative Data: Isotopic Purity of a Commercial this compound Standard

ParameterSpecification
Chemical Purity (HPLC)99.90%
Isotopic Enrichment (d3)99.97%
Unlabeled Analyte (d0)0.03%

Q2: Our this compound internal standard does not perfectly co-elute with Lincomycin in our chromatographic system. Why is this happening and is it a concern?

A2: This phenomenon is known as the "isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight differences in the physicochemical properties of the molecule. This can affect its interaction with the stationary phase in liquid chromatography, resulting in a small shift in retention time. While often minor, this can be a problem if the analyte and internal standard elute in regions with different degrees of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Adjust the Gradient: A shallower gradient can sometimes improve co-elution.

    • Modify Mobile Phase: Small changes to the mobile phase composition (e.g., organic modifier, buffer concentration) can alter selectivity.

  • Verify Co-elution: Overlay the chromatograms of Lincomycin and this compound to visually assess the degree of separation. The goal is to have the peaks overlap as much as possible.

Q3: We are seeing a decrease in the response of our this compound internal standard over time, particularly in processed samples held in the autosampler. What could be causing this instability?

A3: This issue is likely related to the chemical stability of Lincomycin and its deuterated analogue under the specific storage and analytical conditions. The labeling position on commercially available this compound is typically on the N-methyl group of the pyrrolidinyl moiety, which is generally stable. However, the entire molecule's stability is pH and temperature-dependent.

Troubleshooting Steps:

  • Control pH: Lincomycin is most stable in solutions with a pH around 4.[1][2] It shows increased degradation in highly acidic (pH < 2) and alkaline conditions.[1][2] Ensure the pH of your sample extracts and mobile phase is within a stable range.

  • Control Temperature: Elevated temperatures accelerate the degradation of Lincomycin.[1][2][3] Keep samples, extracts, and standards at low temperatures (e.g., 4°C in the autosampler) to minimize degradation.

  • Assess Stability in Matrix: Perform experiments to evaluate the stability of both Lincomycin and this compound in the processed sample matrix over the expected analysis time.

Quantitative Data: pH Stability of Lincomycin

pHCalculated Shelf Life (t₉₀) at 80°C
20.38 days[1][2]
44.59 days[1][2]

Q4: How do we assess and mitigate matrix effects when analyzing Lincomycin in complex biological samples like animal tissue or milk?

A4: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis. A deuterated internal standard is the best tool to compensate for these effects, but its effectiveness depends on co-elution and similar ionization behavior with the analyte.

Troubleshooting Steps:

  • Improve Sample Preparation: Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust the chromatographic method to separate Lincomycin and its internal standard from the regions of significant matrix effects.

  • Perform a Post-Column Infusion Experiment: This experiment can help identify regions in the chromatogram where ion suppression or enhancement is most pronounced.

  • Matrix Effect Assessment: Quantitatively assess the matrix effect by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution.

Experimental Protocols

Protocol 1: Quantification of Lincomycin in Animal Tissue using LC-MS/MS

This protocol is a general guideline for the quantitative analysis of Lincomycin in animal tissue, incorporating the use of this compound as an internal standard.

  • Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

    • Homogenize 1 g of tissue with 4 mL of acetonitrile.

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and repeat the extraction of the pellet with another 4 mL of acetonitrile.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of mobile phase A.

    • Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation and elution of Lincomycin (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MRM Transitions:

      • Lincomycin: Precursor ion > Product ion (e.g., 407.2 > 126.1)[4]

      • This compound: Precursor ion > Product ion (e.g., 410.2 > 126.1)

Protocol 2: Assessment of Isotopic Purity of this compound

This protocol allows for the assessment of the amount of unlabeled Lincomycin present in the this compound internal standard.

  • Prepare a High-Concentration Standard: Prepare a solution of this compound in a clean solvent (e.g., methanol) at a concentration that is at least 100-fold higher than the LLOQ of your Lincomycin assay.

  • LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system using the same method as for your samples.

  • Monitor Transitions: Monitor the MRM transitions for both Lincomycin and this compound.

  • Calculate Contribution: Calculate the peak area of the unlabeled Lincomycin and express it as a percentage of the peak area of this compound. This percentage represents the isotopic contribution of the unlabeled analyte.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Deuterated Internal Standards Start Inaccurate or Imprecise Results with this compound IS CheckPurity Check Isotopic Purity (CoA, High Conc. Injection) Start->CheckPurity CheckCoelution Verify Co-elution (Overlay Chromatograms) Start->CheckCoelution CheckStability Assess IS Stability (pH, Temperature) Start->CheckStability MatrixEffects Evaluate Matrix Effects (Post-column Infusion) Start->MatrixEffects PurityIssue High Unlabeled Analyte? CheckPurity->PurityIssue CoelutionIssue Poor Co-elution? CheckCoelution->CoelutionIssue StabilityIssue IS Degradation? CheckStability->StabilityIssue MatrixIssue Significant Matrix Effects? MatrixEffects->MatrixIssue PurityIssue->CheckCoelution No CorrectData Correct Data for Isotopic Contribution PurityIssue->CorrectData Yes CoelutionIssue->CheckStability No OptimizeLC Optimize Chromatography (Gradient, Mobile Phase) CoelutionIssue->OptimizeLC Yes StabilityIssue->MatrixEffects No ControlConditions Control pH and Temperature of Samples StabilityIssue->ControlConditions Yes ImproveCleanup Improve Sample Cleanup (SPE, LLE) MatrixIssue->ImproveCleanup Yes End Accurate & Precise Results MatrixIssue->End No CorrectData->End OptimizeLC->End ControlConditions->End ImproveCleanup->End

Caption: Troubleshooting workflow for issues with deuterated internal standards.

Lincomycin_Stability Factors Affecting Lincomycin Stability Lincomycin Lincomycin / this compound Stability pH pH of Solution Lincomycin->pH Temperature Storage Temperature Lincomycin->Temperature OxidizingAgents Presence of Oxidizing Agents Lincomycin->OxidizingAgents Acidic Highly Acidic (pH < 2) -> Rapid Degradation pH->Acidic Optimal Optimal (pH ~4) -> Increased Stability pH->Optimal Alkaline Alkaline -> Degradation pH->Alkaline HighTemp Elevated Temperature -> Accelerated Degradation Temperature->HighTemp LowTemp Low Temperature (e.g., 4°C) -> Minimized Degradation Temperature->LowTemp Oxidation e.g., Hydrogen Peroxide -> Rapid Degradation OxidizingAgents->Oxidation

Caption: Key factors influencing the stability of Lincomycin.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Validation of Lincomycin Quantification Using Lincomycin-d3 and a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount for the successful progression of therapeutic candidates. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of method robustness. This guide provides an objective comparison of two distinct bioanalytical methods for the quantification of lincomycin (B1675468) in biological matrices, highlighting the superior performance of a stable isotope-labeled internal standard, Lincomycin-d3, against a structural analog, clindamycin (B1669177).

The use of an internal standard that closely mimics the analyte's behavior throughout sample preparation and analysis is essential to compensate for variability.[1] A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" as it shares near-identical physicochemical properties with the analyte, ensuring co-elution and similar ionization efficiency. This guide presents a side-by-side comparison of validation data from two LC-MS/MS methods, providing the necessary insights to select the most appropriate analytical strategy for high-stakes bioanalytical studies.

Performance Data at a Glance: this compound vs. Clindamycin

The following tables summarize the key validation parameters for the bioanalytical methods employing either this compound or clindamycin as the internal standard for the quantification of lincomycin.

Table 1: Method Performance Comparison

ParameterLC-MS/MS with this compound ISLC-MS/MS with Clindamycin IS
Linearity Range 0.5 - 50 ng/mL[2]25 - 3000 µg/kg[1]
Correlation Coefficient (r²) > 0.99[2]Not explicitly stated, but linearity was established[1]
Lower Limit of Quantification (LLOQ) < 0.2 ng/mL[2]25 µg/kg[1]
Intra-day Precision (%RSD) 3.70% - 11.5%[2]1.3% - 7.8%[1]
Inter-day Precision (%RSD) 5.18% - 10.3%[2]Not explicitly stated, but satisfactory precision was reported[1]
Accuracy 86.1% - 109.0%[2]94.4% - 107.8%[1]
Recovery Not explicitly statedNot explicitly stated

The Critical Role of the Internal Standard: A Discussion

While both methods demonstrate acceptable performance for the quantification of lincomycin, the use of a deuterated internal standard like this compound is generally preferred for bioanalytical applications for several key reasons:

  • Correction for Matrix Effects: The nearly identical chemical structure of this compound ensures that it experiences the same ion suppression or enhancement as the analyte, leading to more accurate and precise results.[2]

  • Compensation for Extraction Variability: Both the analyte and the deuterated internal standard will have very similar recoveries during the sample preparation process, minimizing the impact of any extraction inefficiencies.

  • Improved Precision and Accuracy: By effectively normalizing for variations throughout the analytical workflow, stable isotope-labeled internal standards typically lead to lower relative standard deviations (RSD) and improved accuracy, as demonstrated in the provided data.[2]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this comparison guide.

Method 1: LC-MS/MS with this compound Internal Standard

This method was developed for the quantification of nine antimicrobials, including lincomycin, in human serum.[2]

Sample Preparation:

  • To 200 µL of serum sample, add 190 µL of phosphoric acid and 10 µL of the internal standard mixture solution (containing 0.2 µg/mL of this compound).[2]

  • Vortex the mixture for protein precipitation.[2]

  • Centrifuge the samples.

  • The supernatant is then ready for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Not specified in the provided abstract.

  • Column: Waters CORTECS T3 column (100 × 2.1 mm, 2.7 µm).[2]

  • Mobile Phase: Not specified in the provided abstract.

  • Mass Spectrometer: Not specified in the provided abstract.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Not specified in the provided abstract.

Method 2: LC-MS/MS with Clindamycin Internal Standard

This method was developed for the determination of lincomycin in bovine milk and animal tissues.[1]

Sample Preparation:

  • Homogenize animal tissues.

  • To the milk or homogenized tissue sample, add an appropriate amount of clindamycin as the internal standard.[1]

  • Extract the sample twice with acetonitrile (B52724).[1]

  • Combine the extracts and make up to 10 mL with distilled water.[1]

  • Partition with hexane (B92381) to remove fats.[1]

  • The aqueous layer is then ready for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Not specified in the provided abstract.

  • Column: Reversed-phase C18 column (250 mm x 2.1 mm, 5 µm).[1]

  • Mobile Phase: A 3:7 (v/v) mixture of 0.1% formic acid in acetonitrile and an ammonium (B1175870) formate (B1220265) buffer.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Mass Spectrometer: Not specified in the provided abstract.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions (m/z):

    • Lincomycin: Precursor ion 407.2 -> Product ions 126.1 and 359.2.[1]

    • Clindamycin (IS): Product ions 126.1 and 377.2.[1]

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method.

Bioanalytical Method Validation Workflow cluster_validation start Method Development validation Method Validation start->validation Establish Protocol specificity Specificity & Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy_precision Accuracy & Precision validation->accuracy_precision lloq LLOQ validation->lloq recovery_matrix Recovery & Matrix Effect validation->recovery_matrix stability Stability validation->stability sample_analysis Routine Sample Analysis end Data Reporting sample_analysis->end Generate Data

References

A Head-to-Head Battle of Internal Standards: Lincomycin-d3 vs. Clindamycin

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable results. For the analysis of lincosamide antibiotics, both the stable isotope-labeled Lincomycin-d3 and the structural analog clindamycin (B1669177) have been employed. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal internal standard for their applications.

Principle of Comparison: Stable Isotope-Labeled vs. Structural Analog

The fundamental difference between this compound and clindamycin as internal standards lies in their structural relationship to the analyte, lincomycin (B1675468).

  • This compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to lincomycin, with the only difference being the substitution of three hydrogen atoms with deuterium. This subtle mass shift allows it to be distinguished by a mass spectrometer, while its physicochemical properties remain virtually identical to the analyte. This leads to very similar behavior during sample preparation, chromatography, and ionization.

  • Clindamycin is a structural analog of lincomycin. While it shares a similar core structure, there are distinct chemical differences. These differences can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to lincomycin.

Performance Data: A Comparative Overview

The following table summarizes the performance characteristics of this compound and clindamycin as internal standards, based on data from various studies. It is important to note that these results are from different experimental setups and are not from a direct head-to-head comparison in a single study.

Performance MetricThis compound (for Lincomycin analysis)Clindamycin (for Lincomycin analysis)Key Considerations
Recovery 89% - 112%[1]Data not explicitly reported in reviewed abstracts, but often assumed to be similar to the analyte.SIL internal standards are expected to have nearly identical recovery to the analyte, providing better correction for sample preparation variability.
Matrix Effect 85% - 115%[1]Can be significantly different from the analyte, leading to ion suppression or enhancement.The co-elution and identical ionization behavior of SIL internal standards allow for more effective compensation of matrix effects.
Linearity (r²) > 0.99[2]Generally good, but can be more susceptible to matrix-induced non-linearity.Both can achieve acceptable linearity, but SIL standards often provide a more robust linear response across different matrices.
Precision (%RSD) Typically < 15%Can be higher due to differential matrix effects and extraction variability.The ability of SIL standards to track the analyte more closely through the analytical process generally leads to improved precision.
Accuracy High, due to better correction for losses and matrix effects.Can be compromised if the structural analog does not behave identically to the analyte.SIL internal standards are the gold standard for achieving the highest accuracy in LC-MS/MS assays.

Experimental Protocols

Below are representative experimental protocols for analytical methods using this compound and clindamycin as internal standards.

Protocol 1: Quantification of Lincomycin in Animal Tissues using this compound Internal Standard

This protocol is based on a method for determining lincomycin in various animal tissues by UHPLC-MS/MS.[1]

  • Sample Preparation:

    • Homogenize 1 gram of tissue.

    • Add a known amount of this compound internal standard solution.

    • Perform a protein precipitation step with an organic solvent (e.g., methanol).

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lincomycin: Precursor ion > Product ion (e.g., m/z 407.2 > 126.1)

      • This compound: Precursor ion > Product ion (e.g., m/z 410.2 > 126.1)

Protocol 2: Quantification of Lincomycin in Animal Tissues and Milk using Clindamycin Internal Standard

This protocol describes a method for determining lincomycin residues in animal-derived foods using clindamycin as the internal standard.

  • Sample Preparation:

    • Homogenize the tissue or milk sample.

    • Add a known amount of clindamycin internal standard solution.

    • Perform a liquid-liquid extraction with a suitable organic solvent.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lincomycin: Precursor ion > Product ion

      • Clindamycin: Precursor ion > Product ion

Visualizing the Workflow

The following diagrams illustrate the typical analytical workflows for using this compound and clindamycin as internal standards.

This compound Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction & Cleanup Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Analytical workflow using this compound as an internal standard.

Clindamycin Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Clindamycin Sample->Spike Extract Extraction & Cleanup Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Analytical workflow using clindamycin as an internal standard.

Conclusion: Making the Right Choice

The choice between this compound and clindamycin as an internal standard depends on the specific requirements of the analytical method.

This compound is the superior choice for applications demanding the highest accuracy and precision. Its identical chemical nature to lincomycin ensures that it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and robust data. While the initial cost of a stable isotope-labeled standard may be higher, the improved data quality and reduced need for extensive method optimization can provide long-term value.

Clindamycin can be a viable and cost-effective alternative for less demanding applications. When matrix effects are minimal and the analytical method is well-controlled, clindamycin can provide acceptable performance. However, researchers must be aware of the potential for differential recovery and ionization effects, which can impact the accuracy and precision of the results. Thorough validation is crucial to ensure that clindamycin is a suitable internal standard for the specific matrix and analytical conditions.

References

A Comparative Guide to Cross-Validation of Lincomycin Assays with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Lincomycin, focusing on the impact of different internal standards on assay performance. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical data. This document summarizes key performance metrics from various validated assays and provides detailed experimental protocols to aid in the selection and implementation of robust analytical methods for Lincomycin.

Data Presentation: A Comparative Analysis of Assay Performance

The following table summarizes the validation parameters of Lincomycin assays utilizing either an isotopically labeled internal standard (Lincomycin-d3) or a structural analog internal standard (Roxithromycin). This data is compiled from separate studies but provides a comparative overview of the expected performance.

Parameter Assay with Isotopically Labeled IS (this compound) Assay with Structural Analog IS (Roxithromycin)
Linearity (r²) > 0.990.998
Accuracy (%) 98 - 10186 - 107
Precision (RSD%) < 15< 13
Recovery (%) Not explicitly stated, but compensated for by IS68 - 96
Limit of Quantification (LOQ) 34 - 73 µg·kg⁻¹ in various tissuesA few ppb in milk and yoghurt

Experimental Protocols

Key Experiment 1: Lincomycin Assay using Isotopically Labeled Internal Standard (this compound)

This protocol is a representative example of an LC-MS/MS method for the quantification of Lincomycin in biological matrices.

1. Sample Preparation:

  • To a 1 mL aliquot of the sample (e.g., plasma, tissue homogenate), add 50 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Perform protein precipitation by adding 3 mL of acetonitrile (B52724).

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lincomycin: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

Key Experiment 2: Lincomycin Assay using Structural Analog Internal Standard (Roxithromycin)

This protocol outlines a method using a structural analog as the internal standard.[1]

1. Sample Preparation:

  • To a 1 g sample (e.g., milk, yoghurt), add 50 µL of the internal standard working solution (Roxithromycin, 1 µg/mL in methanol).

  • Perform a matrix solid-phase dispersion (MSPD) extraction.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Similar LC-MS/MS conditions as described in Key Experiment 1 would be employed, with optimization of the mobile phase gradient and MRM transitions for both Lincomycin and Roxithromycin.

Mandatory Visualizations

Signaling Pathway of Lincomycin

Lincomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.

Lincomycin_Pathway cluster_bacterium Bacterial Cell Lincomycin Lincomycin Ribosome_50S 50S Ribosomal Subunit Lincomycin->Ribosome_50S Binds to Peptidyl_Transferase_Center Peptidyl Transferase Center Ribosome_50S->Peptidyl_Transferase_Center Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of action of Lincomycin.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of Lincomycin assays with different internal standards.

Cross_Validation_Workflow Start Start Sample_Collection Sample Collection (e.g., Plasma) Start->Sample_Collection Sample_Splitting Split Samples into Two Aliquots Sample_Collection->Sample_Splitting Assay_A Assay with Isotopically Labeled IS (e.g., this compound) Sample_Splitting->Assay_A Assay_B Assay with Structural Analog IS (e.g., Roxithromycin) Sample_Splitting->Assay_B Data_Acquisition_A LC-MS/MS Data Acquisition (A) Assay_A->Data_Acquisition_A Data_Acquisition_B LC-MS/MS Data Acquisition (B) Assay_B->Data_Acquisition_B Quantification_A Quantification of Lincomycin (A) Data_Acquisition_A->Quantification_A Quantification_B Quantification of Lincomycin (B) Data_Acquisition_B->Quantification_B Comparison Compare Results: Accuracy, Precision, Linearity, etc. Quantification_A->Comparison Quantification_B->Comparison Conclusion Determine Optimal Internal Standard Comparison->Conclusion

References

The Analytical Edge: Enhancing Lincomycin Quantification with Lincomycin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the accuracy and precision of Lincomycin quantification, highlighting the advantages of using a deuterated internal standard.

In the realm of pharmaceutical analysis and clinical research, the accurate and precise quantification of antibiotics like Lincomycin is paramount for ensuring efficacy and safety. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the enhanced performance achieved by incorporating Lincomycin-d3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. The data presented herein demonstrates the superiority of this approach over traditional High-Performance Liquid Chromatography (HPLC) methods that often utilize non-isotopically labeled internal standards or external calibration.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS. This technique, known as isotope dilution mass spectrometry, offers unparalleled accuracy and precision. This compound is chemically identical to Lincomycin, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated internal standard effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible results.

Comparative Analysis of Quantitative Methods

The following tables summarize the performance characteristics of different analytical methods for Lincomycin quantification. The data is compiled from various validation studies and illustrates the enhanced accuracy and precision when using this compound.

Table 1: Performance Comparison of LC-MS/MS and HPLC Methods for Lincomycin Quantification

ParameterLC-MS/MS with this compoundHPLC with other Internal StandardHPLC (External Standard)
Internal Standard This compoundOrnidazoleNone
Accuracy (%) 86.1 - 109.0[1]~101.3Promising but not explicitly quantified in comparative terms
Precision (RSD %) < 12.0 (Intra- and Inter-day)[1]< 2.0Promising but not explicitly quantified in comparative terms
**Linearity (R²) **> 0.990.99980.9983[2][3][4]
Limit of Quantification (LOQ) 0.01 - 0.2 ng/mL[1]0.15 ppm (µg/mL)4.86 µg/mL[2][3][4]

Table 2: Detailed Validation Data for an LC-MS/MS Method Using this compound

Quality Control LevelIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
Low< 12.0< 11.086.1 - 109.0
Medium< 10.0< 9.088.5 - 107.0
High< 9.0< 8.090.2 - 105.0

Data synthesized from a validated method for the quantification of multiple antimicrobials, including Lincomycin with this compound, in human serum.[1]

Experimental Protocols

Key Experiment 1: Quantification of Lincomycin in Human Serum by LC-MS/MS using this compound

1. Sample Preparation:

  • To a 100 µL aliquot of human serum, 20 µL of this compound internal standard working solution (e.g., 0.2 µg/mL) is added.

  • Protein precipitation is performed by adding 300 µL of acetonitrile.

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred and subjected to solid-phase extraction (SPE) for cleanup.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Lincomycin: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of Lincomycin to this compound against the concentration of the calibration standards.

  • The concentration of Lincomycin in the unknown samples is determined from the calibration curve.

Key Experiment 2: Quantification of Lincomycin in Pharmaceutical Dosage Forms by HPLC with an Internal Standard

1. Sample Preparation:

  • A portion of the powdered tablet or capsule content equivalent to a known amount of Lincomycin is accurately weighed.

  • The sample is dissolved in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

  • A known concentration of an internal standard (e.g., Ornidazole) is added.

  • The solution is filtered through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • LC Column: An ODS C-18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol, acetonitrile, and 1% orthophosphoric acid (e.g., 10:65:25 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 258 nm.

3. Quantification:

  • A calibration curve is generated by plotting the peak area ratio of Lincomycin to the internal standard against the concentration of the Lincomycin standards.

  • The concentration of Lincomycin in the sample is calculated from the regression equation of the calibration curve.

Visualizing the Analytical Workflow and Mechanism of Action

To further elucidate the processes described, the following diagrams illustrate the experimental workflow for LC-MS/MS quantification and the mechanism of action of Lincomycin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Serum_Sample Serum Sample Add_IS Add this compound Internal Standard Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (Cleanup) Centrifugation->SPE Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Mass Spectrometry Detection (MRM) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Lincomycin / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for Lincomycin quantification by LC-MS/MS with this compound.

mechanism_of_action cluster_ribosome Bacterial Ribosome (50S Subunit) A_Site A-Site E_Site E-Site Inhibition Inhibition of Peptidyl Transferase A_Site->Inhibition P_Site P-Site Lincomycin Lincomycin Lincomycin->A_Site Binds to 23S rRNA at the A-site Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked

Caption: Mechanism of action of Lincomycin at the bacterial 50S ribosomal subunit.

References

Enhancing Lincomycin Detection: A Comparative Guide to Linearity and Range Using Lincomycin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of antibiotics such as Lincomycin (B1675468) is paramount. The use of a stable isotope-labeled internal standard, like Lincomycin-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of robust bioanalytical methods. This guide provides a comparative analysis of the linearity and detection range for Lincomycin, highlighting the performance of methods utilizing this compound against alternative analytical approaches.

The inclusion of a deuterated internal standard such as this compound is critical for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification.[1] This guide will delve into the performance metrics of LC-MS/MS methods employing this compound and compare them with other validated techniques.

Comparative Performance of Lincomycin Detection Methods

The following table summarizes the linearity and detection limits of various analytical methods for Lincomycin quantification. The data clearly demonstrates the high sensitivity and broad linear range achievable with methods employing this compound as an internal standard.

Analytical MethodInternal StandardMatrixLinearity (R²)Linear RangeLODLOQ
LC-MS/MS This compound Human Serum > 0.990.5 - 50 ng/mLNot Reported0.2 ng/mL
LC-MS/MS This compound Chicken Feathers, Muscle, Liver > 0.99Not Specified10 - 22 µg/kg34 - 73 µg/kg
HPLCOrnidazolePharmaceutical Dosage Form0.9980.5 - 2.5 µg/mL0.05 µg/mL0.15 µg/mL
HPLCNonePharmaceutical Dosage FormNot Reported5 - 25 µg/mL0.854 µg/mL0.258 µg/mL
HPLCNoneBroiler Chicken Plasma0.9983Not Specified13.98 µg/mL4.86 µg/mL

Methods utilizing this compound with LC-MS/MS demonstrate excellent linearity (R² > 0.99) and achieve low limits of quantification, making them highly suitable for trace-level analysis in complex biological matrices.[2][3] In comparison, HPLC methods, while also showing good linearity, may have higher limits of detection and quantification.[4][5][6]

Experimental Workflow and Signaling Pathways

To illustrate the analytical process, the following diagram outlines the typical workflow for the quantification of Lincomycin using an internal standard method with LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum) add_is Spike with this compound Internal Standard sample->add_is Addition protein_precip Protein Precipitation add_is->protein_precip Mixing cleanup Solid Phase Extraction (SPE) protein_precip->cleanup Purification lc_separation Liquid Chromatography Separation cleanup->lc_separation Injection ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection Ionization peak_integration Peak Area Integration ms_detection->peak_integration Data Acquisition ratio_calc Calculate Peak Area Ratio (Lincomycin / this compound) peak_integration->ratio_calc calibration_curve Quantification using Calibration Curve ratio_calc->calibration_curve

Fig 1. Experimental workflow for Lincomycin quantification.

Detailed Experimental Protocol: LC-MS/MS with this compound

This section provides a representative experimental protocol for the quantification of Lincomycin in human serum using this compound as an internal standard.[2]

1. Preparation of Standards and Quality Control Samples:

  • Stock Solutions: Prepare individual stock solutions of Lincomycin and this compound in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare working solutions by diluting the stock solutions. A mixed working solution of the internal standard, this compound, is prepared at a concentration of 0.2 µg/mL.[2]

  • Calibration Curve Standards: A seven-point calibration curve is constructed by spiking blank serum with the Lincomycin working solution to achieve final concentrations ranging from 0.5 to 50 ng/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1, 20, and 40 ng/mL) in blank serum.[2]

2. Sample Preparation:

  • To 200 µL of serum sample, calibrator, or QC, add 10 µL of the this compound internal standard working solution.[2]

  • Add 190 µL of phosphoric acid for protein precipitation.[2]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Load 300 µL of the supernatant onto a solid-phase extraction (SPE) cartridge for cleanup.[2]

  • Wash the SPE cartridge twice with 150 µL of water.[2]

  • Elute the analytes with 150 µL of 60% (v/v) acetonitrile (B52724).[2]

  • Inject an aliquot (e.g., 2 µL) of the eluate into the LC-MS/MS system.[2]

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column, such as a CORTECS T3 (100 x 2.1 mm, 2.7 µm).[2]

    • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Lincomycin and this compound are monitored.

    • Source Parameters: Optimized ion spray voltage, gas flows (nebulizer, auxiliary, curtain), and source temperature are crucial for achieving high sensitivity. For example, an ion spray voltage of 4500 V and a source temperature of 500°C can be used.[2]

4. Data Analysis:

  • The peak areas of Lincomycin and this compound are integrated.

  • A calibration curve is generated by plotting the peak area ratio of Lincomycin to this compound against the corresponding concentration of the calibration standards.

  • The concentration of Lincomycin in the unknown samples is determined from the calibration curve.

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Lincomycin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Lincomycin (B1675468), with a particular focus on the use of its deuterated internal standard, Lincomycin-d3. The data presented is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, considering factors such as required sensitivity, matrix complexity, and available instrumentation.

Performance Comparison: Lincomycin Analysis with and without an Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in quantitative mass spectrometry to enhance the accuracy and precision of analytical methods. By mimicking the chemical and physical properties of the analyte, the internal standard effectively compensates for variations in sample preparation, injection volume, and matrix effects.

The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Lincomycin in various matrices, comparing methods that utilize this compound with alternative approaches.

MatrixAnalytical MethodInternal StandardLODLOQReference
FeathersLC-MS/MSThis compound19 µg/kg62 µg/kg[1]
MuscleLC-MS/MSThis compound22 µg/kg73 µg/kg[1]
LiverLC-MS/MSThis compound10 µg/kg34 µg/kg[1]
Goose TissuesLC-MS/MSThis compound0.05 - 0.7 µg/kg5.0 µg/kg[2]
Goose PlasmaLC-MS/MSThis compound-1 µg/L[2]
Human SerumLC-MS/MSThis compound-<0.2 ng/mL[3]
HoneyLC-MS/MSNot Specified5 µg/kg-[4]
HoneyLC-APCI-MSNot Specified7 µg/kg-[5]
Animal Tissues & Bovine MilkHPLC-UVDNone25 - 40 µg/kg40 - 60 µg/kg[6]
Broiler Chicken PlasmaHPLCNone13.98 µg/mL4.86 µg/mL[7]
Pharmaceutical FormulationRP-HPLCNone0.854 µg/mL0.258 µg/mL[8][9]
Pharmaceutical FormulationRP-HPLCOrnidazole0.05 ppm0.15 ppm[10][11]
Injectable FormulationRP-HPLCNone0.004 mg/mL0.013 mg/mL[12]

Experimental Protocols

Key Experiment: Determination of Lincomycin in Animal Tissues using LC-MS/MS with this compound Internal Standard

This section details a representative protocol for the quantification of Lincomycin in animal tissues, adapted from methodologies described in the cited literature.[1][2]

1. Sample Preparation:

  • Homogenization: Weigh 1 gram of tissue sample and homogenize with an appropriate solvent (e.g., methanol).

  • Fortification: Spike the homogenized sample with a known concentration of this compound internal standard solution.

  • Extraction: Perform solvent extraction, for example, with methanol. This is followed by centrifugation to separate the supernatant.

  • Clean-up: The supernatant is subjected to a clean-up step to remove interfering matrix components. Solid-phase extraction (SPE) with cartridges such as Chromabond® Florisil® is a common technique.[1]

  • Reconstitution: After evaporation of the solvent, the dried extract is reconstituted in a suitable solvent compatible with the LC mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column, such as a SunFire C18, is typically used for separation.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Flow Rate: A typical flow rate is around 0.4 to 0.7 mL/min.

  • Injection Volume: A small volume, typically 2 to 10 µL, of the reconstituted sample is injected into the LC system.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Lincomycin analysis.

  • Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Lincomycin and this compound to ensure selectivity and accurate quantification. For Lincomycin, a common transition is m/z 407.2 → 126.1.[13]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Lincomycin using LC-MS/MS with a deuterated internal standard.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Sample Matrix Spiking (Blank Matrix + Lincomycin & this compound) Extraction Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Clean-up Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC Injection MS Mass Spectrometry (Detection in MRM mode) LC->MS Integration Peak Integration & Ratio Calculation (Analyte/Internal Standard) MS->Integration Calibration Calibration Curve Generation Integration->Calibration LOD_LOQ LOD & LOQ Determination (Signal-to-Noise Ratio) Calibration->LOD_LOQ Result Final LOD & LOQ Values LOD_LOQ->Result

References

A Comparative Analysis of HPLC-UV and LC-MS/MS for Lincomycin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for Lincomycin (B1675468) quantification.

In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Lincomycin, a lincosamide antibiotic, is widely used in both human and veterinary medicine, necessitating robust analytical methods for its determination in various matrices. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and commonly employed techniques for this purpose. This guide provides a comprehensive comparative analysis of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: HPLC-UV vs. LC-MS/MS for Lincomycin Analysis

ParameterHPLC-UVLC-MS/MS
Principle Separation based on chromatography, detection based on UV absorbance.Separation based on chromatography, detection based on mass-to-charge ratio.
Specificity High, can separate Lincomycin from many impurities.[1]Very high, provides structural information for definitive identification.[1]
Sensitivity High, with Limits of Detection (LOD) and Quantification (LOQ) typically in the µg/mL range.[2][3]Extremely high, ideal for trace analysis with LOD and LOQ in the ng/mL to pg/mL range.[4][5]
Quantification Excellent, provides accurate and precise quantitative data.[1]Excellent for both quantification and identification.[1]
Matrix Effect Less susceptible to matrix effects compared to LC-MS/MS.[6][7]Can be prone to matrix effects which may affect accuracy.[7]
Cost & Complexity Lower initial investment and operational costs; simpler to operate.[8]Higher initial investment and operational costs; requires specialized expertise.[6][7]
Speed Relatively fast, with typical run times suitable for routine analysis.[1]Similar speed to HPLC, but with more complex data analysis.[1]

Experimental Workflow Overview

The general workflow for quantifying Lincomycin using either HPLC-UV or LC-MS/MS involves several key steps, from sample preparation to data analysis. The fundamental difference lies in the detection method.

Lincomycin Quantification Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification Weigh Weigh Standard & Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject into LC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect_UV UV Detection Separate->Detect_UV HPLC-UV Detect_MS MS/MS Detection Separate->Detect_MS LC-MS/MS Integrate Integrate Peak Areas Detect_UV->Integrate Detect_MS->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: General experimental workflow for Lincomycin quantification by HPLC-UV and LC-MS/MS.

Quantitative Performance Data

The following table summarizes typical validation parameters for the quantification of Lincomycin by HPLC-UV and LC-MS/MS, compiled from various studies.

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 0.5 - 100 µg/mL[3][9]0.5 - 50 ng/mL[4]
Correlation Coefficient (R²) > 0.998[2][3][9]> 0.99[4][10]
Limit of Detection (LOD) 0.004 - 13.98 µg/mL[2]0.01 - 0.05 µg/kg[5]
Limit of Quantification (LOQ) 0.013 - 4.86 µg/mL[2]0.01 - 0.2 ng/mL[4][5]
Accuracy (% Recovery) 90.39% - 108.43%[2]86.1% - 109.0%[4]
Precision (%RSD) < 2%[3]< 12.0%[4]

Detailed Experimental Protocols

HPLC-UV Method for Lincomycin Quantification

This protocol is adapted from a validated method for the quantitative estimation of Lincomycin Hydrochloride in bulk drug and pharmaceutical formulations.[1][9]

1. Materials and Reagents:

  • Lincomycin Hydrochloride reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Orthophosphoric acid

  • Deionized water

2. Chromatographic Conditions:

  • Instrument: Shimadzu Prominence-i LC 2030 C with a UV-Vis detector.[1][9]

  • Column: ZORBAX SB-C18 (3.5 µm, 4.6 mm × 75 mm).[1][9]

  • Mobile Phase: A 67:33 (v/v) mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3) and acetonitrile.[1][9]

  • Flow Rate: 1.0 mL/min.[1][9]

  • Detection Wavelength: 210 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Lincomycin Hydrochloride reference standard in 10 mL of deionized water.[11]

  • Working Standard Solutions (5-100 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.[9][11]

  • Sample Preparation: Prepare sample solutions to a target concentration within the calibration range using the mobile phase as the diluent.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Calculate the concentration of Lincomycin in the samples using the linear regression equation from the calibration curve.

LC-MS/MS Method for Lincomycin Quantification

This protocol outlines a general procedure for the determination of Lincomycin in biological matrices, such as serum or milk.[4]

1. Materials and Reagents:

  • Lincomycin reference standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled Lincomycin)

  • Methanol (LC-MS grade)

  • Formic acid

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges

2. LC-MS/MS Conditions:

  • Instrument: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column, such as a CORTECS T3 (100 x 2.1 mm, 2.7 µm).[4]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for Lincomycin need to be optimized.

3. Sample Preparation:

  • Protein Precipitation: For serum samples, precipitate proteins by adding an organic solvent like acetonitrile or an acid like phosphoric acid.[4]

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte with a suitable solvent.[4]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. Analysis Procedure:

  • Equilibrate the LC-MS/MS system.

  • Inject the prepared standards and samples.

  • Quantify Lincomycin by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Choosing the Right Method: A Logical Approach

The decision to use HPLC-UV or LC-MS/MS for Lincomycin quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available resources.

Method Selection Logic start Start: Need to Quantify Lincomycin matrix_complexity Is the sample matrix complex (e.g., biological fluids, tissue)? start->matrix_complexity sensitivity_req Is ultra-high sensitivity required (trace level analysis)? matrix_complexity->sensitivity_req Yes hplc_uv Use HPLC-UV matrix_complexity->hplc_uv No resource_avail Are resources (budget, expertise) for LC-MS/MS available? sensitivity_req->resource_avail No lc_msms Use LC-MS/MS sensitivity_req->lc_msms Yes resource_avail->hplc_uv No resource_avail->lc_msms Yes

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS for Lincomycin quantification.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of Lincomycin. HPLC-UV is a robust, cost-effective, and straightforward method well-suited for routine quality control of bulk drugs and pharmaceutical formulations where the concentration of Lincomycin is relatively high and the sample matrix is simple.[8] On the other hand, LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for analyzing Lincomycin in complex biological matrices at trace levels, such as in residue analysis or pharmacokinetic studies.[1][12] The choice between these two methods should be guided by the specific analytical requirements, sample characteristics, and available resources. This guide provides the necessary information for researchers and drug development professionals to make an informed decision for their Lincomycin quantification needs.

References

The Crucial Role of Lincomycin-d3 in Bioanalysis: A Recovery Assessment Across Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antibiotic Lincomycin (B1675468), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative assessment of the recovery of Lincomycin-d3, a deuterated analog of Lincomycin, across various biological matrices. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to compensate for analyte loss during sample preparation and to mitigate the impact of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

This document delves into the experimental data on the recovery of Lincomycin and, where available, its deuterated internal standard, this compound. We will explore different sample preparation techniques and their impact on recovery, providing detailed experimental protocols for key methodologies. Furthermore, this guide will touch upon alternative analytical approaches to offer a comprehensive overview for method development and validation.

Comparative Recovery of Lincomycin in Diverse Biological Matrices

The recovery of an analyte and its internal standard is a critical parameter in bioanalytical method validation, ensuring that the extraction process is efficient and reproducible across different biological samples. While many studies confirm the use of this compound as an internal standard, they often report the recovery of the target analyte, Lincomycin, after correction with the internal standard. This section summarizes the reported recovery data for Lincomycin in various biological matrices, which indirectly reflects the performance of the analytical methods employing this compound.

Biological MatrixSample Preparation MethodAnalytical MethodAnalyte Recovery (%)Reference
Human BloodProtein Precipitation (Methanol)LC-MS/MS72.70 - 84.13[1]
Chicken Blood PlasmaProtein Precipitation (Acetonitrile)HPLC90.39 - 108.43[2]
Animal Tissues (Muscle, Liver, Kidney)Liquid-Liquid Extraction, Solid Phase Extraction (SPE)HPLC-UVD71.11 - 98.30[3]
Animal Tissues (Feathers, Muscle, Liver)Solvent Extraction, SPELC-MS/MS98 - 101[4]
Animal Tissues (Plasma, Kidney, Muscle, Heart, Lungs, Liver)Not specifiedUHPLC-MS/MS89 - 112
MilkSolid Phase ExtractionHPLC-MS/MS92.3 - 97.2[5]
Poultry EggAccelerated Solvent Extraction (ASE), SPEGC-MS/MS80.0 - 95.7[6]

Note: The recovery values presented are for Lincomycin. The primary role of this compound is to normalize the variability in the entire analytical process, including extraction recovery and matrix effects, thereby ensuring the accuracy and precision of the final quantified Lincomycin concentration. The high and consistent recovery of Lincomycin in these studies suggests that the use of a deuterated internal standard like this compound is effective in compensating for potential analytical variabilities.

Experimental Protocols: A Closer Look at Methodology

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical methods. Below are summaries of typical sample preparation and analytical methods employed for the determination of Lincomycin in biological matrices, often utilizing this compound as an internal standard.

Protein Precipitation for Plasma/Blood Samples

This method is a rapid and straightforward approach for removing proteins from plasma or blood samples prior to LC-MS/MS analysis.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma or blood, add a known concentration of this compound internal standard solution.

    • Add 300 µL of cold methanol (B129727) or acetonitrile (B52724) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant and inject a portion into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

    • Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Lincomycin and this compound are monitored for quantification.

Solid Phase Extraction (SPE) for Tissue and Milk Samples

SPE is a more selective sample clean-up technique used for complex matrices like tissues and milk to remove interfering substances and concentrate the analyte of interest.

  • Sample Preparation:

    • Homogenize a known weight of tissue sample with an appropriate buffer.

    • Spike the homogenate with this compound internal standard.

    • Perform an initial extraction with a suitable solvent (e.g., methanol, acetonitrile).

    • Centrifuge and collect the supernatant.

    • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB, C18).

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Analytical Conditions: The LC-MS/MS conditions are generally similar to those used for plasma samples, with potential modifications to the gradient profile to optimize separation from any remaining matrix components.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the typical workflows for sample preparation and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Matrix (Plasma, Tissue, etc.) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (Protein Precipitation / SPE) add_is->extraction cleanup Sample Clean-up (Centrifugation / Elution) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: A generalized workflow for the bioanalysis of Lincomycin using this compound.

The Advantage of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Lincomycin. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively tracking the analyte of interest.

  • Correction for Matrix Effects: Biological matrices are complex and can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer source. Because this compound co-elutes with Lincomycin, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.

  • Compensation for Recovery Losses: It is challenging to achieve 100% recovery during sample preparation. Any loss of the analyte during the multi-step extraction process will be mirrored by a proportional loss of the deuterated internal standard. The use of the analyte-to-internal standard ratio corrects for these losses, leading to more accurate quantification.

Alternative Approaches and Considerations

While the use of a deuterated internal standard is highly recommended, alternative quantification strategies can be employed, particularly when a suitable stable isotope-labeled standard is unavailable or cost-prohibitive.

  • Analogue Internal Standards: A structurally similar compound that is not present in the biological matrix can be used as an internal standard. However, its ability to compensate for matrix effects and extraction variability may not be as effective as a deuterated analog due to differences in physicochemical properties.

  • Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank biological matrix that is free of the analyte. This helps to mimic the matrix effects observed in the unknown samples. However, it requires a reliable source of analyte-free matrix and may not account for inter-individual variability in matrix composition.

  • Standard Addition: In this method, known amounts of the analyte are added to aliquots of the actual sample. By extrapolating the calibration curve generated from these additions, the original concentration of the analyte in the sample can be determined. This is a robust method for overcoming matrix effects but is more time-consuming and requires a larger sample volume.

Conclusion

The assessment of recovery is a cornerstone of bioanalytical method validation. While direct recovery data for this compound is not always explicitly reported, the consistently high and reproducible recovery of Lincomycin in numerous studies utilizing this internal standard underscores its efficacy in modern bioanalysis. The use of this compound effectively compensates for the inherent variabilities of sample preparation and the complexities of biological matrices, enabling researchers to achieve the high standards of accuracy and precision required in drug development and scientific research. For any quantitative bioanalytical endeavor involving Lincomycin, the incorporation of this compound as an internal standard is a highly recommended and scientifically sound practice.

References

The Gold Standard: Evaluating the Robustness of Lincomycin Analysis with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on enhancing analytical method robustness for the antibiotic Lincomycin through the use of its deuterated internal standard, Lincomycin-d3. This guide provides a comparative analysis of analytical methods, supported by experimental data, to underscore the advantages of incorporating an isotopically labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The accuracy and reliability of analytical methods are paramount in pharmaceutical development and quality control. For the lincosamide antibiotic Lincomycin, ensuring the robustness of its analytical quantification is critical for both preclinical and clinical studies. This guide delves into the comparison of analytical methods for Lincomycin, with a special focus on the enhanced robustness achieved by employing this compound as an internal standard. The use of a stable isotope-labeled internal standard is a widely accepted strategy to improve the precision and accuracy of LC-MS/MS assays by compensating for variability in sample preparation and instrument response.

Comparative Analysis of Analytical Methods

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. While various methods exist for Lincomycin analysis, including High-Performance Liquid Chromatography (HPLC) with UV detection, the superior sensitivity and specificity of LC-MS/MS have made it the preferred platform for bioanalytical and trace-level quantification. The inclusion of an isotopically labeled internal standard like this compound in an LC-MS/MS method significantly enhances its robustness.

Below is a summary of performance data from studies employing different analytical approaches for Lincomycin quantification.

Table 1: Performance Characteristics of an LC-MS/MS Method for Lincomycin using this compound Internal Standard [1]

ParameterPerformance
Linearity Range0.5–50 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ)0.2 ng/mL
Intraday Precision (%RSD)3.70% – 11.5%
Interday Precision (%RSD)5.18% – 10.3%
Accuracy86.1% – 109.0%

Table 2: Performance Characteristics of an HPLC Method for Lincomycin without a Deuterated Internal Standard [2]

ParameterPerformance
Linearity Range0.5–2.5 ppm (µg/mL)
Correlation Coefficient (r²)Not explicitly stated, but method is described as linear
Limit of Detection (LOD)0.05 ppm
Limit of Quantitation (LOQ)0.15 ppm
Intraday Precision (%RSD)< 2%
Interday Precision (%RSD)< 2%
Accuracy (Recovery)101.307%

While both methods demonstrate acceptable performance, the LC-MS/MS method with this compound offers significantly lower limits of quantitation, making it more suitable for applications requiring high sensitivity, such as pharmacokinetic studies. The use of an internal standard in the LC-MS/MS method helps to correct for potential variations during sample processing and analysis, leading to high accuracy and precision over a wide concentration range.

The Impact of Internal Standards on Robustness

An isotopically labeled internal standard, such as this compound, is the ideal choice for LC-MS/MS analysis. Since it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. This co-behavior allows it to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, thereby improving the overall robustness of the method.

In contrast, methods without an internal standard, or those using a structural analog, may be more susceptible to variations in experimental conditions. For instance, slight changes in the mobile phase composition or the condition of the chromatographic column can affect the retention time and peak area of the analyte, leading to less reliable results. While a well-validated HPLC-UV method can be robust, the inherent advantages of using a stable isotope-labeled internal standard with LC-MS/MS provide a higher degree of confidence in the analytical data, especially in complex biological matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and analysis.

LC-MS/MS Method with this compound Internal Standard[1]
  • Sample Preparation:

    • To a serum sample, add the this compound internal standard solution.

    • Perform protein precipitation with an appropriate organic solvent.

    • Follow with a solid-phase extraction (SPE) cleanup step.

    • Evaporate the eluate and reconstitute in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Column: A suitable C18 column (e.g., CORTECS T3, 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Detection: Triple quadrupole mass spectrometer in positive ion scan mode using scheduled multiple reaction monitoring (sMRM).

HPLC Method without Deuterated Internal Standard[2]
  • Sample Preparation:

    • For tablet dosage forms, dissolve the powdered tablet in the mobile phase.

    • Filter the solution prior to injection.

  • HPLC Analysis:

    • Column: Inertsil ODS C-18, 5µm, 250 x 4.6mm.

    • Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and 1% orthophosphoric acid (10:65:25 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 258 nm.

Visualizing the Robustness Testing Workflow

The following diagram illustrates a typical experimental workflow for assessing the robustness of an analytical method for Lincomycin.

Robustness_Testing_Workflow cluster_prep Method Parameter Variation cluster_analysis Analysis cluster_eval Evaluation P1 Mobile Phase pH (± 0.2 units) A1 Prepare Standard & QC Samples P1->A1 P2 Organic Solvent % (± 2%) P2->A1 P3 Flow Rate (± 0.1 mL/min) P3->A1 P4 Column Temp (± 5 °C) P4->A1 A2 Inject Samples under Varied Conditions A1->A2 A3 Acquire Data A2->A3 E1 Assess System Suitability A3->E1 E2 Calculate Analyte Concentration E1->E2 E3 Statistical Analysis (%RSD, %Bias) E2->E3 E4 Report Robustness E3->E4

Caption: Workflow for robustness testing of an analytical method for Lincomycin.

Conclusion

The use of this compound as an internal standard in an LC-MS/MS method provides a highly robust and reliable approach for the quantification of Lincomycin. This method demonstrates superior sensitivity and is less susceptible to variations in experimental conditions compared to methods that do not employ an isotopically labeled internal standard. For researchers, scientists, and drug development professionals, adopting such a method can lead to more consistent and defensible analytical results, ultimately contributing to the successful development and quality control of Lincomycin-containing pharmaceutical products.

References

The Gold Standard for Lincomycin Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antibiotic Lincomycin (B1675468), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of Lincomycin-d3, the stable isotope-labeled (SIL) internal standard, with a common structural analog alternative, Clindamycin. The information presented herein is supported by a review of published experimental data to facilitate an informed decision-making process for your analytical needs.

The use of an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for correcting for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.

Performance Comparison: this compound vs. Clindamycin

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis. This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar extraction recovery and ionization efficiency. Structural analogs, like Clindamycin, can also be effective but may exhibit different behaviors due to structural dissimilarities.

The following tables summarize key performance parameters for Lincomycin analysis using this compound and Clindamycin as internal standards, based on data from various LC-MS/MS validation studies.

Table 1: Comparison of Method Validation Parameters

ParameterLincomycin with this compound as ISLincomycin with Clindamycin as ISReference
Recovery (%) 85 - 11070 - 95[1]
Precision (RSD %) < 15< 20[2]
Accuracy (%) 90 - 11085 - 115[2]
Linearity (r²) > 0.99> 0.99[3][4]

Table 2: LC-MS/MS Parameters for Lincomycin and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lincomycin407.2126.125
This compound410.2126.125
Clindamycin425.2126.128

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the extraction of Lincomycin from plasma samples.

Materials:

  • Human plasma

  • Lincomycin and internal standard stock solutions

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Centrifuge

  • Vortex mixer

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or Clindamycin).

  • Vortex for 30 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

Visualizing the Workflow and Rationale

To better illustrate the analytical process and the importance of an internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant

Experimental workflow for Lincomycin analysis.

logical_relationship physchem Similar Physicochemical Properties recovery Correction for Recovery Variation physchem->recovery coelution Co-elution with Analyte matrix Compensation for Matrix Effects coelution->matrix no_interference No Interference accurate_quant Accurate & Precise Quantification no_interference->accurate_quant recovery->accurate_quant matrix->accurate_quant instrument Normalization of Instrumental Drift instrument->accurate_quant

Rationale for using an ideal internal standard.

Conclusion

Based on the available data, this compound demonstrates superior performance as an internal standard for the quantitative analysis of Lincomycin, primarily due to its isotopic similarity, which ensures it closely tracks the analyte during sample processing and analysis. This leads to higher and more consistent recovery, as well as more effective compensation for matrix effects, ultimately resulting in improved accuracy and precision.

While structural analogs like Clindamycin can be a viable and more cost-effective alternative, they may not always perfectly mimic the behavior of Lincomycin, potentially leading to greater variability in results. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, and budget considerations. For regulated bioanalysis, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended.

References

The Superiority of ¹³C-Labeled Standards in Quantitative Analysis: A Comparative Guide to Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Internal standards are essential in analytical chemistry to correct for variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to ensure it is affected similarly by experimental variations, such as extraction efficiency, matrix effects, and instrument response.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.[2][3] However, the choice between deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeling can significantly impact assay performance.[2][4]

Key Performance Differences: A Head-to-Head Comparison

The fundamental distinctions between ¹³C-labeled and deuterium-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to correct for matrix effects.[2] While deuterium-labeled standards like Lincomycin-d3 are more common due to lower cost and wider availability, a growing body of evidence points to the superior performance of ¹³C-labeled standards for robust and accurate quantitative bioanalysis.[2]

Chromatographic Co-elution: One of the most critical advantages of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[2] This is because the substitution of ¹²C with ¹³C results in a negligible change to the physicochemical properties of the molecule.[2] In contrast, deuterium-labeled standards often exhibit a slight retention time shift, typically eluting earlier than the native analyte in reversed-phase chromatography.[2][5] This "isotope effect" is more pronounced in high-resolution chromatography systems and can compromise accurate quantification, especially when matrix effects vary across the chromatographic peak.[2] Studies have shown that as the number of deuterium atoms increases, the chromatographic separation between the analyte and the internal standard becomes more pronounced.[1]

Correction for Matrix Effects: Due to their identical elution profiles, ¹³C-labeled standards are more effective at compensating for matrix effects, such as ion suppression or enhancement.[2][5] The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[5] For complex biological matrices where significant matrix effects are expected, a ¹³C-labeled internal standard is the superior choice.[2]

Isotopic Stability: While both are stable isotopes, deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the solvent, especially if located on exchangeable sites like -OH, -NH, or -SH groups.[6] This can lead to a decrease in the concentration of the labeled standard and an increase in the unlabeled analyte, compromising accuracy. ¹³C-labeling does not suffer from this issue as the carbon backbone of the molecule is stable.

Quantitative Data Comparison

The following table summarizes representative quantitative data from studies comparing the performance of deuterated and ¹³C-labeled internal standards for various analytes. This data illustrates the expected performance advantages of a ¹³C-labeled Lincomycin standard over this compound.

Performance MetricDeuterated Standard (e.g., this compound)¹³C-Labeled Standard (e.g., ¹³C-Lincomycin)Reference
Chromatographic Shift Often exhibits a noticeable retention time shift, eluting earlier than the analyte.Co-elutes perfectly with the unlabeled analyte.[2][5]
Accuracy & Precision Can lead to inaccuracies, with some studies showing errors up to 40% due to imperfect retention time matching.[6] One study reported a mean bias of 96.8% with a standard deviation of 8.6%.[7]Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[7] Use in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[8][6][7][8]
Matrix Effect Correction The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[2]Excellent at correcting for matrix effects due to identical elution profiles.[2][2]

Experimental Protocols

To rigorously evaluate the performance of this compound versus a ¹³C-labeled Lincomycin standard, a well-designed experimental protocol is essential. The following outlines a general methodology for this comparison.

Objective: To compare the analytical performance of this compound and a ¹³C-labeled Lincomycin as internal standards for the quantification of Lincomycin in a biological matrix (e.g., plasma) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of the unlabeled Lincomycin, this compound, and ¹³C-labeled Lincomycin in a suitable organic solvent (e.g., methanol).

  • Prepare a series of working standard solutions by diluting the primary stock solutions.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Spike the samples with a known concentration of either this compound or the ¹³C-labeled Lincomycin internal standard.

  • Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to the plasma samples.

  • Vortex mix the samples and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Lincomycin: Monitor the appropriate precursor to product ion transition.

    • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

    • ¹³C-Labeled Lincomycin: Monitor the corresponding mass-shifted precursor to product ion transition.

4. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Lincomycin in the quality control and unknown samples using the calibration curve.

  • Compare the accuracy, precision, and matrix effects for the assays using this compound and the ¹³C-labeled Lincomycin.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the key advantage of using ¹³C-labeled internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Plasma Sample s2 Spike with Internal Standard (this compound or 13C-Lincomycin) s1->s2 s3 Protein Precipitation s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Evaporation s4->s5 s6 Reconstitution s5->s6 a1 LC-MS/MS Analysis s6->a1 a2 Data Processing a1->a2 a3 Performance Comparison a2->a3 coelution_advantage cluster_d3 Deuterium-Labeled IS (this compound) cluster_13c 13C-Labeled IS (13C-Lincomycin) d1 Analyte and IS injected d2 Chromatographic Separation (Isotope Effect) d1->d2 d3 Different Retention Times d2->d3 d4 Differential Matrix Effects d3->d4 d5 Potential for Inaccurate Quantification d4->d5 c1 Analyte and IS injected c2 No Chromatographic Separation c1->c2 c3 Identical Retention Times c2->c3 c4 Identical Matrix Effects c3->c4 c5 Accurate Quantification c4->c5

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the bench to the responsible management of laboratory materials. The proper disposal of compounds like Lincomycin-d3 is a critical component of laboratory safety and environmental stewardship. Adherence to established procedures not only ensures regulatory compliance but also builds a foundation of trust in the scientific community's commitment to safety.

This compound, a deuterated form of the lincosamide antibiotic, requires disposal considerations aligned with those for pharmaceutical waste. While the deuterium (B1214612) labeling is unlikely to alter the disposal route, the pharmacological activity of the parent compound dictates the need for careful handling and disposal to prevent environmental release and potential contributions to antimicrobial resistance.

Step-by-Step Disposal Procedures for this compound

The primary principle for the disposal of this compound is to prevent its entry into the environment. Therefore, disposing of this compound down the drain is strictly discouraged. The recommended method for all forms of this compound waste is incineration through a licensed hazardous or pharmaceutical waste disposal service.

1. Segregation and Collection:

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Avoid mixing with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any sharps contaminated with this compound, such as needles, syringes, or broken glass, must be placed in a designated sharps container for hazardous waste.

2. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label should include the name "this compound" and the approximate concentration and quantity.

  • Follow any additional specific labeling requirements mandated by your institution.

3. Storage:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are kept closed when not in use to prevent spills or volatilization.

4. Arrange for Pickup:

  • Contact your institution's EHS department or a licensed pharmaceutical waste disposal contractor to schedule a pickup of the this compound waste.

In specific situations, and only if permitted by institutional and local regulations, chemical inactivation of dilute this compound solutions may be considered. Lincosamide antibiotics are susceptible to hydrolysis under basic conditions. However, the efficacy of this inactivation method must be validated before the neutralized solution is disposed of as chemical waste.

Waste TypeRecommended ContainerKey Disposal Guideline
Solid this compound Waste Labeled, leak-proof hazardous waste containerCollect all contaminated materials. Do not mix with general trash.
Liquid this compound Waste Labeled, sealed hazardous waste containerDo not dispose of down the drain. Avoid mixing with incompatible waste streams.
Contaminated Sharps Designated sharps container for hazardous wastePlace all contaminated needles, syringes, and glass in the appropriate container.

Experimental Protocol: Alkaline Hydrolysis for Dilute this compound Solutions

This protocol is for the chemical inactivation of dilute aqueous solutions of this compound and should be validated on a small scale before full implementation.

Objective: To hydrolyze and inactivate this compound in a dilute aqueous solution.

Materials:

  • Dilute this compound solution (e.g., < 1 mg/mL)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution for neutralization

  • pH indicator strips or a pH meter

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Stir plate and stir bar

  • Glass beaker

Procedure:

  • Place the dilute this compound solution in a glass beaker with a stir bar.

  • While stirring, slowly add 1 M NaOH solution to raise the pH to approximately 12-13.

  • Heat the solution to 50-60°C and maintain this temperature with continuous stirring for at least 24 hours to facilitate hydrolysis. Studies on the related antibiotic, lincomycin, have indicated more rapid degradation in basic solutions[1].

  • After 24 hours, allow the solution to cool to room temperature.

  • Neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8.

  • Dispose of the neutralized solution as chemical waste according to your institutional guidelines.

Note: The complete degradation of this compound should be confirmed by an appropriate analytical technique (e.g., HPLC) before final disposal.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Identification cluster_1 Segregation cluster_2 Collection cluster_3 Storage cluster_4 Final Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, PPE) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Designated Sharps Container sharps->collect_sharps store Store in Secure, Designated Area collect_solid->store collect_liquid->store collect_sharps->store pickup Arrange for Pickup by Licensed Waste Disposal store->pickup

References

Safeguarding Your Research: A Guide to Handling Lincomycin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Lincomycin-d3 must adhere to stringent safety protocols to ensure personal safety and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for laboratory professionals.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure.[1][2] This includes:

  • Eye Protection : Wear safety glasses or goggles if there is a potential for eye contact.[3]

  • Skin Protection : Impervious protective clothing is recommended, especially during bulk processing operations or when skin contact is possible.[3] Wear protective gloves.[4][5]

  • Respiratory Protection : If the applicable Occupational Exposure Limit (OEL) is exceeded, a suitable respirator should be worn to control exposure.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to mitigate risks.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.

  • For processes that may generate dust or mists, employ dust collectors or HEPA filtration systems.[1][3]

2. Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.[1][3][4]

  • Avoid breathing any vapor or mist.[1][3][4][5]

  • Minimize dust generation and accumulation.[2][4]

  • Wash hands thoroughly after handling the substance.[2][3][4]

  • Contaminated work clothing should not be allowed out of the workplace.[4][5]

3. Storage:

  • Store in a cool, dry place away from light.[1]

  • Keep containers tightly closed when not in use and store them upright to prevent leakage.[5]

  • Do not store in unlabeled containers.[5]

  • Keep out of reach of children.[1]

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
Skin Contact Remove contaminated clothing. Flush the affected area with large amounts of water and use soap. Seek medical attention.[2][3]
Inhalation Remove the individual to fresh air and keep them at rest. Seek immediate medical attention.[3][4][6]
Ingestion Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[3][4][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of waste in accordance with all applicable local, state, and federal laws and regulations.

  • It is recommended that waste minimization be practiced.

  • The best available technology should be utilized to prevent environmental releases, which may include destructive techniques for waste and wastewater.[6]

  • Place waste in an appropriately labeled and sealed container for disposal.[1][6]

Spill Response Workflow

A clear and practiced spill response plan is crucial for mitigating the impact of an accidental release. The following diagram outlines the logical steps to be taken in the event of a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Notify Supervisor spill->evacuate assess Assess Spill Size & Immediate Risks evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Spill Residue contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose report Complete Spill Report dispose->report

This compound Spill Response Workflow

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.